UT-34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMSDHDYRAUBR-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the UT-34 Compound
UT-34, also known as ONCT-534, is a second-generation, orally bioactive small molecule that functions as a pan-androgen receptor (AR) antagonist and a selective androgen receptor degrader (SARD).[1][2] It represents a promising therapeutic agent for prostate cancer, particularly for cases that have developed resistance to existing treatments like enzalutamide.[3][4] this compound exhibits a dual mechanism of action, not only blocking the receptor's function but also promoting its degradation, thereby overcoming common resistance mechanisms associated with AR mutations or amplification.[3]
Chemical Properties
This compound is a synthetic compound with the following chemical characteristics:
| Property | Value | Source(s) |
| IUPAC Name | (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide | [5][6] |
| CAS Number | 2168525-92-4 | [1][5] |
| Chemical Formula | C15H12F4N4O2 | [5][6] |
| Molecular Weight | 356.28 g/mol | [5][6] |
| SMILES Code | O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)C@@(C)(O)CN2N=CC(F)=C2 | [5] |
Mechanism of Action
This compound's primary distinction from traditional AR antagonists lies in its dual mechanism. It not only antagonizes the androgen receptor but also induces its degradation.[7] This is achieved through a unique binding mode and subsequent engagement of the cellular protein degradation machinery.
-
Binding to Androgen Receptor: Unlike first and second-generation AR antagonists that primarily bind to the ligand-binding domain (LBD), this compound binds to both the LBD and the activation function-1 (AF-1) domain located in the N-terminal domain (NTD) of the AR.[1][3][8] This binding to the AF-1 region is crucial for its degradation activity and its effectiveness against AR splice variants like AR-V7, which lack the LBD.[4][7]
-
Induction of Degradation: Upon binding, this compound induces a conformational change in the AR protein.[3] This altered conformation is recognized by the cell's ubiquitin-proteasome system. The AR protein is then tagged with mono- and poly-ubiquitin molecules, marking it for destruction by the proteasome.[3] This degradation is confirmed by experiments showing that proteasome inhibitors, such as MG-132 or bortezomib, can reverse the this compound-induced reduction in AR levels.[3]
This degradation mechanism ensures the removal of the entire receptor protein, preventing signaling even in the presence of mutations that confer resistance to traditional antagonists.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | pan-androgen receptor (AR) antagonist | CAS# 2168525-92-4 |selective androgen receptor degrader (SARD)| InvivoChem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. This compound 98% | CAS: 2168525-92-4 | AChemBlock [achemblock.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. abmole.com [abmole.com]
The UT-34 Androgen Receptor Degradation Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-34 is a potent, orally bioavailable, second-generation selective androgen receptor (AR) antagonist and degrader (SARD). It represents a promising therapeutic strategy for prostate cancer, particularly in cases that have developed resistance to current anti-androgen therapies like enzalutamide. This compound exerts its anti-cancer effects by not only blocking AR signaling but also by inducing the degradation of the AR protein. This dual mechanism of action makes it effective against wild-type AR, clinically relevant AR mutants (e.g., F876L and W741L), and splice variants like AR-V7, which are often implicated in drug resistance. This technical guide provides an in-depth overview of the this compound-mediated AR degradation pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
This compound binds to both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain in the N-terminal region of the androgen receptor.[1][2] This binding induces a conformational change in the AR protein, marking it for degradation via the ubiquitin-proteasome pathway.[1][2] The degradation of AR leads to a reduction in the levels of AR-regulated genes, such as prostate-specific antigen (PSA) and FK506-binding protein 5 (FKBP5), ultimately inhibiting the growth of prostate cancer cells.[1][2]
Quantitative Data
The following tables summarize the key quantitative data related to the efficacy of this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Target | Value | Reference |
| IC50 | - | Wild-type AR | 211.7 nM | [1][2] |
| - | F876L-AR | 262.4 nM | [1][2] | |
| - | W741L-AR | 215.7 nM | [1][2] | |
| AR Degradation | LNCaP | AR | Reduction at 1000 nM (24 hours) | [1] |
| Gene Expression Inhibition | LNCaP | PSA and FKBP5 | Starting from 100 nM (24 hours) | [1] |
| MR49F (Enzalutamide-resistant) | FKBP5 | Dose-dependent inhibition | [1] | |
| Cell Growth Inhibition | LNCaP | - | Starting from 100 nM, max effect at 10 µM (6 days) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| NSG Mice | 20 mg/kg/day (oral, 14 days) | 10%-20% reduction in seminal vesicle weight | [2] |
| 40 mg/kg/day (oral, 14 days) | 50%-60% reduction in seminal vesicle weight | [2] | |
| Rats | Not specified | Inhibition of androgen-dependent tissues | [2] |
| Enzalutamide-resistant CRPC xenografts (mice) | Not specified | Inhibition of tumor growth | [2] |
| Intact immunocompromised rats | Not specified | Tumor regression | [2] |
Signaling Pathways and Experimental Workflows
This compound-Mediated AR Degradation Pathway
Caption: this compound binds to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting AR signaling and prostate cancer cell growth.
Experimental Workflow for Western Blot Analysis of AR Degradation
Caption: A stepwise workflow for assessing this compound-induced androgen receptor degradation using Western blotting.
Experimental Workflow for AR Ubiquitination Assay
Caption: A workflow illustrating the key steps in an immunoprecipitation-based assay to detect the ubiquitination of the androgen receptor upon treatment with this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: LNCaP human prostate adenocarcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
For AR degradation and gene expression studies, plate LNCaP cells in complete medium.
-
The following day, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubate for the specified duration (e.g., 24 hours).
-
Western Blot Analysis
-
Cell Lysis:
-
Wash this compound-treated cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR (e.g., 1:1000 dilution) and a loading control like GAPDH (e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Androgen Receptor Ubiquitination Assay
-
Cell Treatment:
-
Immunoprecipitation:
-
Lyse the cells as described for Western blotting.
-
Incubate the cell lysates with an anti-AR antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated AR.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from this compound-treated LNCaP cells using a suitable RNA isolation kit.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system with SYBR Green or TaqMan-based assays.
-
Use primers specific for the target genes (e.g., PSA, FKBP5) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Primer Sequences (Example):
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
In Vivo Xenograft Studies
-
Animal Model:
-
Use immunodeficient mice (e.g., NSG mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject enzalutamide-resistant prostate cancer cells (e.g., MR49F) into the flanks of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses (e.g., 20-40 mg/kg/day) or vehicle control.[2]
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
This compound is a promising agent for the treatment of prostate cancer, including drug-resistant forms of the disease. Its ability to induce the degradation of the androgen receptor through the ubiquitin-proteasome pathway provides a distinct and advantageous mechanism of action over traditional AR antagonists. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the preclinical efficacy and mechanism of this compound and other selective androgen receptor degraders.
References
The Discovery and Development of UT-34: A Pan-Androgen Receptor Antagonist and Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UT-34 is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and degrader. It represents a promising therapeutic agent for the treatment of prostate cancer, particularly in cases that have developed resistance to existing anti-androgen therapies like enzalutamide. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data presented for researchers in the field.
Introduction
Androgen receptor (AR) signaling is a critical driver in the progression of prostate cancer.[1] While first and second-generation AR antagonists have shown clinical efficacy, the development of resistance, often through AR mutations, overexpression, or the emergence of splice variants, remains a significant challenge.[1] this compound was developed to overcome these resistance mechanisms by not only antagonizing the AR but also promoting its degradation.[2] This dual mechanism of action makes it a promising candidate for next-generation prostate cancer therapeutics.[3]
Discovery and Synthesis
This compound was identified from a library of compounds designed as selective androgen receptor degraders (SARDs).[2][4] The development was based on the structural modification of existing AR antagonists and the tissue-selective AR agonist, enobosarm.[4] While the precise, step-by-step synthesis protocol for this compound is proprietary, the foundational work was described by Ponnusamy S, et al. in Clinical Cancer Research (2019).[3][5][6] The chemical structure of this compound is available, and its CAS number is 2168525-92-4.[5]
Mechanism of Action
This compound exhibits a dual mechanism of action against the androgen receptor:
-
Pan-AR Antagonism: this compound acts as a competitive inhibitor, binding to the ligand-binding domain (LBD) of the AR. This prevents the binding of androgens and subsequent activation of the receptor.[5]
-
AR Degradation: Uniquely, this compound also binds to the activation function-1 (AF-1) domain in the N-terminus of the AR.[2][5] This binding induces a conformational change in the AR protein, marking it for ubiquitination and subsequent degradation by the proteasome.[3][5] This degradation occurs for both wild-type and mutant forms of the AR, as well as splice variants like AR-V7 that lack the LBD.[4][5]
Signaling Pathway Diagram
References
- 1. eo.bioscientifica.com [eo.bioscientifica.com]
- 2. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Androgen Receptor Degrader, Potential Next-Generation Therapeutic for Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
UT-34: A Comprehensive Technical Guide for Researchers
A Novel Pan-Androgen Receptor Antagonist and Selective Degrader
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and mechanism of action of UT-34, a promising agent in the landscape of prostate cancer therapeutics.
This compound is a novel, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and a selective androgen receptor degrader (SARD).[1][2][3] Its dual mechanism of action, targeting both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR, positions it as a potential next-generation therapeutic for castration-resistant prostate cancer (CRPC), including cases resistant to current therapies like enzalutamide.[2][3][4]
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide, is a small molecule with the chemical formula C15H12F4N4O2.[1][5][6] Its unique structure allows for potent and selective interaction with the androgen receptor.
| Property | Value | Reference |
| CAS Number | 2168525-92-4 | [1][2][5][6][7][8] |
| Molecular Formula | C15H12F4N4O2 | [1][5][6][7] |
| Molecular Weight | 356.27 g/mol | [1][7] |
| Appearance | White to off-white solid powder | [1] |
| LogP | 1.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 4 | [1] |
| SMILES | FC1C=NN(C=1)C--INVALID-LINK--(C)O | [1] |
| InChI Key | YDRMSDHDYRAUBR-AWEZNQCLSA-N | [1][5] |
Pharmacological Properties and Mechanism of Action
This compound exhibits potent antagonist activity against both wild-type and mutant forms of the androgen receptor.[2][3][7] A key feature of this compound is its ability to induce the degradation of the AR, including the splice variant AR-V7, through the ubiquitin-proteasome pathway.[2][4][9][10] This degradation is crucial for overcoming resistance mechanisms observed with conventional AR antagonists.[4]
| Target | IC50 (nM) | Reference |
| Wild-type AR | 211.7 | [2][3][7][9] |
| F876L-AR | 262.4 | [2][3][7][9] |
| W741L-AR | 215.7 | [2][3][7][9] |
| T877A-AR | 80.78 | [11] |
The mechanism of this compound-induced AR degradation involves its binding to both the LBD and the AF-1 domain in the N-terminus of the AR.[2][4][9] This interaction promotes a conformational change in the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[4]
Experimental Protocols
In Vitro Assays
Western Blot Analysis for AR Levels: [1]
-
Cell Line: LNCaP cells.
-
Treatment: Cells are treated with this compound at concentrations of 0.1 µM, 1 µM, and 10 µM for 24 hours.
-
Protocol: Following treatment, total protein is extracted from the cells. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The signal is detected using an enhanced chemiluminescence (ECL) substrate. A reduction in the band intensity corresponding to the AR indicates degradation.
Gene Expression Analysis: [2][10]
-
Cell Line: LNCaP-ARV7 cells.
-
Treatment: Cells are treated with this compound (e.g., 10 µM) for 24 hours in the presence of 0.1 nM R1881 (a synthetic androgen) or 10 ng/mL Doxycycline (to induce AR-V7 expression).
-
Protocol: Total RNA is isolated from the treated cells using a suitable RNA extraction kit. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is performed using primers specific for AR target genes such as PSA (prostate-specific antigen) and FKBP5. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH). Inhibition of R1881-induced gene expression demonstrates the antagonistic activity of this compound.
Cell Proliferation Assay: [2]
-
Cell Line: LNCaP cells.
-
Treatment: Cells are treated with increasing concentrations of this compound (starting from 100 nM up to 10 µM) for a specified period (e.g., 72 hours).
-
Protocol: Cell viability or proliferation is assessed using a standard method such as the MTT or CellTiter-Glo assay. The absorbance or luminescence is measured, which correlates with the number of viable cells. A decrease in the signal indicates inhibition of cell growth.
In Vivo Studies
Xenograft Mouse Model: [1]
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency Gamma (NSG) mice.
-
Tumor Induction: Mice are subcutaneously injected with enzalutamide-resistant MR49F prostate cancer cells.
-
Treatment: Once tumors are established, mice are treated with this compound at doses of 20 mg/kg or 40 mg/kg.
-
Administration: Oral administration, daily for 14 days.
-
Endpoint: Tumor growth is monitored throughout the study. At the end of the study, seminal vesicle weight is measured as a marker of androgen-dependent tissue response. A decrease in tumor volume and seminal vesicle weight indicates the in vivo efficacy of this compound.
Preclinical Efficacy and Safety
In preclinical models, this compound has demonstrated significant anti-prostate cancer activity.[1][2] It effectively inhibits the growth of enzalutamide-sensitive and -resistant prostate cancer xenografts.[4] Notably, at doses that induce AR degradation, this compound can cause tumor regression.[4][11] The compound has shown a broad safety margin with no cross-reactivity with other nuclear receptors like the estrogen receptor (ER), progesterone receptor (PR), or glucocorticoid receptor (GR).[2][4][9]
Conclusion
This compound represents a significant advancement in the development of androgen receptor-targeted therapies. Its dual mechanism as a pan-AR antagonist and a selective AR degrader offers a promising strategy to overcome the challenges of drug resistance in prostate cancer. The preclinical data strongly support its continued investigation as a potential next-generation therapeutic for patients with advanced and resistant forms of the disease. This compound (also known as ONCT-534) has advanced to Phase I/II clinical trials.[10]
References
- 1. This compound | pan-androgen receptor (AR) antagonist | CAS# 2168525-92-4 |selective androgen receptor degrader (SARD)| InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medkoo.com [medkoo.com]
- 6. This compound 98% | CAS: 2168525-92-4 | AChemBlock [achemblock.com]
- 7. abmole.com [abmole.com]
- 8. This compound | CAS#:2168525-92-4 | Chemsrc [chemsrc.com]
- 9. This compound|CAS 2168525-92-4|DC Chemicals [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
The Binding Affinity of UT-34 to Androgen Receptor Variants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UT-34 is a second-generation, orally bioavailable pan-androgen receptor (AR) antagonist and selective androgen receptor degrader (SARD). It represents a promising therapeutic agent for the treatment of prostate cancer, particularly in cases of resistance to current anti-androgen therapies. This technical guide provides an in-depth overview of the binding affinity of this compound for various wild-type and mutant androgen receptor variants implicated in castration-resistant prostate cancer (CRPC). Detailed experimental protocols for key assays are provided, along with visualizations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to this compound and Androgen Receptor Variants
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1] Therapies targeting the AR signaling pathway are the cornerstone of prostate cancer treatment. However, the emergence of AR mutations and splice variants that confer resistance to these therapies remains a significant clinical challenge.[1][2]
This compound is a novel small molecule that exhibits a dual mechanism of action. It acts as a competitive antagonist, binding to the ligand-binding domain (LBD) of the AR.[3][4] Additionally, this compound binds to the N-terminal domain (NTD), specifically the activation function-1 (AF-1) region, inducing the degradation of the AR protein via the ubiquitin-proteasome pathway.[3][5][6] This degradation mechanism also targets ligand-binding domain-truncated splice variants, such as AR-V7, which are a common cause of resistance to LBD-targeting drugs.[4][7]
Quantitative Binding Affinity of this compound for AR Variants
The inhibitory activity of this compound has been quantified against wild-type AR and several clinically relevant mutant forms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the AR's activity, are summarized in the table below.
| Androgen Receptor Variant | IC50 (nM) | Reference(s) |
| Wild-Type (WT) | 211.7 | [3][4] |
| F876L | 262.4 | [3][4] |
| W741L | 215.7 | [3][4] |
Note: The F876L and W741L mutations are known to confer resistance to second-generation anti-androgens like enzalutamide.
Signaling Pathways and Mechanism of Action
The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation of the AR to the nucleus.[8] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell growth and survival.[8][9]
This compound disrupts this pathway through two primary mechanisms:
-
Competitive Antagonism: this compound competes with endogenous androgens for binding to the LBD of the AR, thereby preventing its activation.[4]
-
AR Degradation: By binding to the AF-1 region in the NTD, this compound induces the ubiquitination and subsequent degradation of the AR protein by the proteasome.[3][5][6] This action effectively reduces the total cellular pool of AR, including full-length and splice variant forms like AR-V7.[4][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional effects of this compound on the androgen receptor.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat prostate cytosol (source of AR)
-
Radiolabeled ligand (e.g., [³H]-R1881)
-
Test compound (this compound)
-
Unlabeled androgen (for non-specific binding control)
-
Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) and the unlabeled androgen. Prepare the radiolabeled ligand at a fixed concentration in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, add the assay buffer, the radiolabeled ligand, and either the test compound, unlabeled androgen (for non-specific binding), or buffer alone (for total binding).
-
Incubation: Add the rat prostate cytosol to each tube, vortex gently, and incubate overnight at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or dextran-coated charcoal adsorption.
-
Quantification: After separation, add a scintillation cocktail to the bound fraction and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
AR Transactivation Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the AR.
Materials:
-
A suitable cell line (e.g., PC-3, LNCaP)
-
An expression vector for the human AR
-
A reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or GFP)
-
Transfection reagent
-
Cell culture medium
-
Test compound (this compound)
-
AR agonist (e.g., DHT)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the AR expression vector and the reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with serial dilutions of the test compound (this compound) in the presence of a fixed concentration of an AR agonist (e.g., DHT) for antagonist testing. For agonist testing, treat with the compound alone.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using the appropriate instrument.
-
Data Analysis: Normalize the reporter gene activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized activity against the log concentration of the test compound to determine the IC50 (for antagonists) or EC50 (for agonists).
Proteasome-Mediated AR Degradation Assay (Western Blot)
This assay is used to visualize and quantify the degradation of the AR protein induced by compounds like this compound.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP)
-
Test compound (this compound)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture the cells and treat them with various concentrations of this compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control and a positive control with a proteasome inhibitor.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for AR, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control.
-
Compare the levels of AR in this compound-treated cells to the vehicle control to determine the extent of degradation.
-
Conclusion
This compound demonstrates potent inhibitory activity against wild-type and clinically relevant mutant androgen receptors. Its dual mechanism of competitive antagonism and targeted protein degradation offers a significant advantage, particularly in overcoming resistance mediated by AR splice variants like AR-V7. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel AR-targeting therapeutics. The comprehensive understanding of its binding affinity and mechanism of action underscores the potential of this compound as a next-generation treatment for castration-resistant prostate cancer.
References
- 1. epa.gov [epa.gov]
- 2. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of UT-34: A Selective Androgen Receptor Degrader (SARD)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for UT-34, a novel, orally active pan-Androgen Receptor (AR) degrader. This compound represents a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), particularly in cases resistant to second-generation antiandrogens like enzalutamide.
Executive Summary
This compound is a potent and selective small molecule that functions as a Selective Androgen Receptor Degrader (SARD). It exhibits a dual mechanism of action by not only antagonizing the androgen receptor but also inducing its degradation.[1][2] Preclinical studies have demonstrated its ability to effectively degrade both full-length AR and its splice variants, such as AR-V7, which are common drivers of resistance to conventional AR-targeted therapies.[3] this compound binds to the N-terminal domain (NTD) of the AR, specifically the activation function-1 (AF-1) region, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[1][3][4] This mechanism overcomes resistance mediated by AR mutations and amplifications. In vitro and in vivo studies have shown that this compound inhibits the growth of enzalutamide-resistant prostate cancer cells and induces tumor regression in xenograft models.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| AR Inhibition (IC₅₀) | Wild-type AR | 211.7 nM | [6] |
| F876L mutant AR | 262.4 nM | [6] | |
| W741L mutant AR | 215.7 nM | [6] | |
| AR AF-1 Binding (KD) | 9.3 µM | [7] | |
| Effect on AR Target Genes | LNCaP | Inhibition of PSA and FKBP5 expression starting at 100 nM | [6] |
| Cell Growth Inhibition | LNCaP | Inhibition starting at 100 nM | [6] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Effect | Reference |
| Rats | 20 mg/kg | 10%-20% reduction in seminal vesicle weight | [6] |
| 40 mg/kg | 50%-60% reduction in seminal vesicle weight | [6] | |
| Enzalutamide-resistant CRPC Xenografts | Not specified | Growth inhibition | [5][6] |
| Intact Immunocompromised Rats | Not specified | Tumor regression | [6] |
Table 3: Selectivity Profile of this compound
| Receptor | Cell Line | Effect | Reference |
| Estrogen Receptor (ER) | ZR-75-1 | No downregulation | [5] |
| Progesterone Receptor (PR) | ZR-75-1 | No downregulation | [5] |
| Glucocorticoid Receptor (GR) | MDA-MB-453 | No downregulation | [5] |
Experimental Protocols
Detailed step-by-step protocols for the following key experiments are crucial for the evaluation of this compound. While the primary literature provides an overview, specific laboratory-developed protocols may vary.
3.1 Competitive AR Binding and Transactivation Assays
-
Objective: To determine the binding affinity and functional antagonist activity of this compound against the androgen receptor.
-
General Methodology:
-
Binding Assay: A competitive binding assay is performed using a radiolabeled androgen (e.g., [³H]R1881) and a source of AR protein (e.g., LNCaP cell lysate). Increasing concentrations of this compound are added to compete with the radioligand for binding to the AR. The concentration of this compound that displaces 50% of the radioligand (IC₅₀) is determined.
-
Transactivation Assay: A reporter gene assay is used to measure the ability of this compound to inhibit androgen-induced gene transcription. Prostate cancer cells are co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase). Cells are then treated with an androgen (e.g., DHT) in the presence of increasing concentrations of this compound. The inhibition of reporter gene activity is measured to determine the functional antagonist potency.
-
3.2 Biophysical Methods for AR AF-1 Domain Binding
-
Objective: To confirm the direct binding of this compound to the activation function-1 (AF-1) region of the AR N-terminal domain.
-
General Methodology: Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are employed.
-
Recombinant AR AF-1 protein is immobilized on a sensor chip.
-
A solution containing this compound at various concentrations is flowed over the chip.
-
The binding and dissociation of this compound to the AF-1 protein are monitored in real-time, allowing for the calculation of the dissociation constant (KD).[7]
-
3.3 Western Blot Analysis
-
Objective: To assess the ability of this compound to induce the degradation of AR and AR-V7 proteins.
-
General Methodology:
-
Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are treated with various concentrations of this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for AR and AR-V7, followed by a secondary antibody.
-
Protein bands are visualized, and the levels of AR and AR-V7 are quantified relative to a loading control (e.g., GAPDH or β-actin).
-
3.4 Gene Expression Analysis (Real-Time PCR)
-
Objective: To measure the effect of this compound on the expression of AR-regulated genes.
-
General Methodology:
-
Prostate cancer cells are treated with this compound.
-
Total RNA is isolated from the cells and reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR) is performed using primers specific for AR target genes (e.g., PSA, FKBP5).
-
The relative expression of the target genes is normalized to a housekeeping gene (e.g., GAPDH).
-
3.5 Cell Proliferation Assays
-
Objective: To evaluate the anti-proliferative effect of this compound on prostate cancer cell lines.
-
General Methodology:
-
Cells are seeded in multi-well plates and treated with increasing concentrations of this compound.
-
After a defined incubation period, cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is calculated.
-
3.6 In Vivo Xenograft Studies
-
Objective: To determine the in vivo efficacy of this compound in inhibiting tumor growth.
-
General Methodology:
-
Immunocompromised mice or rats are subcutaneously or orthotopically implanted with human prostate cancer cells or patient-derived xenografts.
-
Once tumors are established, animals are randomized into treatment and control groups.
-
This compound is administered orally at different doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors and relevant tissues (e.g., seminal vesicles) are collected for further analysis (e.g., Western blot, immunohistochemistry).[5][6]
-
Visualizations
4.1 Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ovid.com [ovid.com]
- 4. Orally Bioavailable Androgen Receptor Degrader, Potential Next-Generation Therapeutic for Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Efficacy of UT-34 in Targeting the AR-V7 Splice Variant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of androgen receptor (AR) splice variants, particularly AR-V7, represents a significant challenge in the treatment of castration-resistant prostate cancer (CRPC). These variants, which lack the ligand-binding domain (LBD), are constitutively active and render tumors resistant to conventional androgen deprivation therapies. UT-34 (also known as ONCT-534) is a novel, orally bioavailable, dual-action androgen receptor inhibitor (DAARI) that functions as both a pan-AR antagonist and a selective AR degrader. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy against AR-V7, and detailed experimental protocols for its evaluation.
Introduction: The Challenge of AR-V7 in Prostate Cancer
Persistent androgen receptor signaling is a key driver of prostate cancer progression.[1] While androgen deprivation therapies targeting the AR LBD are initially effective, resistance often develops, frequently mediated by the expression of AR splice variants.[1] The most clinically relevant of these is AR-V7, which arises from the alternative splicing of AR pre-mRNA, resulting in a truncated protein that lacks the LBD.[2] This structural alteration leads to constitutive, ligand-independent activity, driving tumor growth and metastasis.[2] The presence of AR-V7 is a recognized biomarker for resistance to second-generation anti-androgen agents like enzalutamide and abiraterone.[3]
This compound has emerged as a promising therapeutic agent specifically designed to overcome this resistance mechanism. It is a second-generation selective androgen receptor degrader (SARD) that not only antagonizes AR activity but also promotes the degradation of both full-length AR (AR-FL) and AR-V7.[4][5]
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action against both AR-FL and AR-V7. It binds to both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the androgen receptor, specifically interacting with the activation function-1 (AF-1) region within the NTD.[6][7] This binding has two key consequences:
-
AR Antagonism: By occupying the binding sites, this compound competitively inhibits the binding of androgens to AR-FL and prevents the transcriptional activity of both AR-FL and the constitutively active AR-V7.
-
AR Degradation: Crucially, the binding of this compound to the AR protein complex promotes its ubiquitination and subsequent degradation via the ubiquitin-proteasome pathway.[6] This leads to a reduction in the total cellular levels of both AR-FL and AR-V7, effectively shutting down AR-driven signaling.
Signaling Pathway of this compound-Mediated AR-V7 Degradation
Caption: this compound binds to the AR-V7 protein, promoting its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting AR-V7-mediated gene transcription.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data demonstrating the efficacy of this compound against wild-type AR, mutant AR, and AR-V7.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| AR Transactivation IC₅₀ | Various Prostate Cancer Cell Lines | 180 - 270 nM | [8] |
| Wild-type AR IC₅₀ | - | 211.7 nM | [4] |
| F876L-AR IC₅₀ | - | 262.4 nM | [4] |
| W741L-AR IC₅₀ | - | 215.7 nM | [4] |
| AR Degradation | Prostate Cancer Cell Lines | 60-90% at 1 µM | [8] |
| AR-FL Degradation | LNCaP | Reduction at 1000 nM | [6] |
| AR-V7 Degradation | LNCaP-ARV7 | Effective Degradation | [4] |
| PSA and FKBP5 Inhibition | LNCaP | Starting at 100 nM | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Animal Model | This compound Dosage | Outcome | Reference(s) |
| Enzalutamide-resistant VCaP | Intact Immunocompromised Rats | 10, 20, 30 mg/kg (oral, daily) | Dose-proportional inhibition of tumor growth | [8] |
| AR-V7 expressing 22RV1 | Castrated SRG Immunocompromised Rats | 60 mg/kg (oral, daily) | Dose-proportional tumor inhibition | [8] |
| Enzalutamide-resistant CRPC | NSG Mice | 20-40 mg/kg (oral, daily, 14 days) | Inhibition of tumor growth | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on AR-V7.
Cell Culture and Treatments
-
Cell Lines:
-
LNCaP (AR-FL positive, androgen-sensitive)
-
VCaP (AR-FL overexpressing, enzalutamide-resistant)
-
22RV1 (endogenously expresses AR-FL and AR-V7)
-
LNCaP-ARV7 (LNCaP cells engineered to express AR-V7, often under a doxycycline-inducible promoter)
-
-
Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments investigating androgen-dependent effects, charcoal-stripped serum (CSS) should be used to remove endogenous androgens.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (typically 0.1 to 10 µM) in culture medium immediately before use. A vehicle control (DMSO) should be run in parallel.
-
Induction of AR-V7 Expression: In LNCaP-ARV7 cells with an inducible system, treat with 10 ng/mL doxycycline for 24 hours to induce AR-V7 expression.[6]
-
Androgen Stimulation: For experiments involving AR-FL, cells can be stimulated with a synthetic androgen such as 0.1 nM R1881.[6]
Western Blotting for AR and AR-V7 Degradation
This protocol allows for the visualization and quantification of AR and AR-V7 protein levels following this compound treatment.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (8-10%) and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR (N-terminal specific), Anti-AR-V7 (specific to the unique C-terminal of AR-V7), Anti-GAPDH or Anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify band intensity and normalize to the loading control to determine the relative reduction in AR/AR-V7 levels.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures changes in the expression of AR and AR-V7 target genes.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., FKBP5, EDN2) and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and reverse transcribe to cDNA.
-
qPCR Reaction: Set up qPCR reactions with SYBR Green Master Mix, cDNA, and primers.
-
Data Analysis: Use the ΔΔCt method to calculate the fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.[9]
-
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the in vitro and in vivo effects of this compound on AR-V7.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutics for CRPC, particularly for tumors that have developed resistance through the expression of AR-V7. Its dual mechanism of AR antagonism and degradation provides a robust approach to overcoming resistance to conventional anti-androgen therapies. The data presented herein demonstrates its potent in vitro and in vivo activity against AR-V7-positive prostate cancer models.
This compound (ONCT-534) is currently in Phase 1/2 clinical trials for the treatment of patients with metastatic castration-resistant prostate cancer.[1][10] The results of these trials are eagerly awaited and will provide crucial insights into the clinical utility of this promising new agent. Future research should continue to explore the long-term efficacy of this compound, potential resistance mechanisms, and its efficacy in combination with other therapeutic modalities.
References
- 1. biospace.com [biospace.com]
- 2. oncternaltherapeutics.com [oncternaltherapeutics.com]
- 3. Targeting GRP78-dependent AR-V7 protein degradation overcomes castration-resistance in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
The Pharmacology of UT-34 (ONCT-534): A Dual-Action Androgen Receptor Inhibitor and Degrader in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UT-34, also known as ONCT-534, is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and degrader. It represents a novel therapeutic strategy for prostate cancer, particularly in cases of resistance to current androgen receptor pathway inhibitors (ARPIs). This compound exhibits a dual mechanism of action: it not only competitively antagonizes the AR but also promotes its degradation. This is achieved through its unique ability to bind to both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the AR. This dual action allows this compound to be effective against wild-type AR, clinically relevant AR mutants, and splice variants like AR-V7 that lack the LBD and are a common cause of resistance to therapies such as enzalutamide. Preclinical studies have demonstrated this compound's efficacy in reducing tumor growth and promoting tumor regression in enzalutamide-resistant prostate cancer models. A Phase 1/2 clinical trial (NCT05917470) has been conducted to evaluate its safety and efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC), although the trial was ultimately terminated.
Introduction
Androgen receptor (AR) signaling is a critical driver in the majority of prostate cancers.[1] While first and second-generation ARPIs have been successful, resistance frequently develops through mechanisms such as AR gene amplification, mutations in the AR ligand-binding domain (LBD), and the expression of constitutively active AR splice variants (AR-Vs).[1] this compound (ONCT-534) is a dual-action androgen receptor inhibitor (DAARI) designed to overcome these resistance mechanisms.[2][3] Its novel mechanism, which combines AR inhibition with proteasomal degradation, makes it a promising agent for patients with advanced prostate cancer who have developed resistance to existing therapies.[2][4]
Mechanism of Action
This compound's primary mechanism of action is the dual inhibition and degradation of the androgen receptor. It binds to both the LBD and the activation function-1 (AF-1) region within the N-terminal domain of the AR.[4][5][6] This dual binding is crucial for its ability to induce the degradation of both full-length AR and truncated AR-V7, which lacks the LBD.[4] The degradation of the AR is mediated through the ubiquitin-proteasome pathway.[5][7] By promoting the ubiquitination of the AR, this compound marks the receptor for destruction by the proteasome, thereby reducing overall AR protein levels in cancer cells.[7] This degradation is a key differentiator from traditional AR antagonists and is thought to be a prerequisite for inducing tumor regression in resistant models.[7]
References
- 1. onclive.com [onclive.com]
- 2. urotoday.com [urotoday.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for UT-34 In Vitro Cell-Based Assays
Note: UT-34 is a chemical compound, a potent and selective second-generation pan-androgen receptor (AR) antagonist and degrader. The following protocols describe in vitro cell-based assays designed to evaluate the biological activity of this compound on relevant cancer cell lines.
Introduction
This compound is an orally bioactive small molecule that functions as a selective androgen receptor degrader (SARD). It demonstrates potent anti-prostate cancer effects by binding to the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the androgen receptor, leading to its degradation via the ubiquitin-proteasome pathway.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of prostate cancer, including forms that have developed resistance to conventional anti-androgen therapies.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against various androgen receptor variants and in different cell lines.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Wild-type AR | Biochemical Assay | IC50 | 211.7 nM | [1] |
| F876L-mutant AR | Biochemical Assay | IC50 | 262.4 nM | [1] |
| W741L-mutant AR | Biochemical Assay | IC50 | 215.7 nM | [1] |
| T877A-mutant AR | Biochemical Assay | IC50 | 80.78 nM | [3] |
| CWR22R Cells | Cell Proliferation Assay (CCK-8) | IC50 | 12.9 µM | [1] |
| LNCaP Cells | Gene Expression (PSA, FKBP5) | Effective Concentration | Starting from 100 nM | [1] |
| LNCaP Cells | AR Protein Reduction | Effective Concentration | 1000 nM | [1] |
Signaling Pathway of this compound
This compound exerts its effect by inducing the degradation of the androgen receptor. The diagram below illustrates the proposed signaling pathway.
Caption: this compound binds to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting AR signaling and cell growth.
Experimental Protocols
Cell Culture and Maintenance
This protocol is generalized for androgen-sensitive prostate cancer cell lines such as LNCaP.
-
Cell Line: LNCaP (ATCC® CRL-1740™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh growth medium for plating.
In Vitro Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
LNCaP cells
-
Growth Medium
-
This compound compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow Diagram:
References
Application Notes and Protocols for UT-34 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-34 is a potent, orally bioavailable, second-generation pan-androgen receptor (AR) antagonist and selective androgen receptor degrader (SARD).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, particularly in enzalutamide-resistant castration-resistant prostate cancer (CRPC).[1][3] this compound functions by binding to the androgen receptor, leading to its degradation through the ubiquitin-proteasome pathway.[1][2] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models to evaluate its in vivo efficacy.
Data Presentation
In Vivo Efficacy of this compound in Mouse Xenograft Models
The following table summarizes the quantitative data from preclinical studies of this compound in mouse xenograft models.
| Parameter | Cell Line | Mouse Strain | This compound Dosage and Administration | Comparator | Results | Reference |
| Tumor Growth Inhibition | Enzalutamide-resistant CRPC | NSG Mice | 20-40 mg/kg, daily, oral gavage for 14 days | Vehicle Control | Significant inhibition of tumor growth and induction of tumor regression.[1] | [1] |
| Seminal Vesicle Weight Reduction | Not specified | NSG Mice | 20 mg/kg, daily, oral gavage for 14 days | Vehicle Control | 10%-20% reduction in seminal vesicle weight.[1] | [1] |
| Seminal Vesicle Weight Reduction | Not specified | NSG Mice | 40 mg/kg, daily, oral gavage for 14 days | Vehicle Control | 50%-60% reduction in seminal vesicle weight.[1] | [1] |
In Vitro Activity of this compound
| Parameter | Cell Line | This compound Concentration | Results | Reference |
| AR Degradation | LNCaP | 1000 nM | Reduction of AR levels.[1] | [1] |
| Inhibition of AR Target Gene Expression | LNCaP | Starting from 100 nM | Inhibition of PSA and FKBP5 expression.[1][2] | [1][2] |
| Inhibition of Cell Growth | LNCaP | 100 nM - 10 µM | Dose-dependent inhibition of cell growth.[1][2] | [1][2] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, which antagonizes the androgen receptor and promotes its degradation via the ubiquitin-proteasome pathway, thereby inhibiting downstream signaling.
Experimental Workflow for this compound Efficacy Testing in Xenograft Models
Caption: A stepwise workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model, from cell preparation to endpoint analysis.
Experimental Protocols
Cell Culture for Prostate Cancer Xenografts
This protocol is for the culture of androgen-sensitive LNCaP cells, which are commonly used in prostate cancer xenograft studies.
Materials:
-
LNCaP cells (ATCC)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer. Check for viability using trypan blue exclusion.
Subcutaneous Xenograft Implantation
This protocol describes the establishment of subcutaneous LNCaP xenografts in immunodeficient mice.
Materials:
-
LNCaP cells
-
Athymic nude mice (e.g., BALB/c nude or NSG), male, 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
RPMI-1640 medium (serum-free)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Harvest LNCaP cells and resuspend them in serum-free RPMI-1640 medium at a concentration of 2 x 10^7 cells/mL.
-
Mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell-Matrigel suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice until they recover from anesthesia.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.
Preparation and Administration of this compound
This compound is administered orally. This protocol outlines the preparation of a this compound suspension for oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (18-20 gauge for mice)
-
1 mL syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 or 40 mg/kg) and the number of mice.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle (e.g., 0.5% methylcellulose) to the this compound powder.
-
Vortex the mixture vigorously to create a uniform suspension.
-
Administer the this compound suspension to the mice via oral gavage at a volume of 10 mL/kg body weight.
-
Prepare the suspension fresh daily before administration.
Tumor Growth Monitoring and Data Analysis
Procedure:
-
Measure the tumor dimensions (length and width) using a digital caliper 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Analyze the data by comparing the tumor growth in the this compound treated groups to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Western Blot for Androgen Receptor
This protocol is for the analysis of AR protein levels in tumor lysates.
Materials:
-
Excised tumors
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against AR
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Homogenize the tumor tissue in RIPA buffer on ice.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Normalize the AR band intensity to a loading control (e.g., GAPDH or β-actin).
References
Application Notes and Protocols for UT-34 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-34 is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and degrader.[1][2][3] It has demonstrated significant anti-prostate cancer efficacy by binding to both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR, leading to its degradation via the ubiquitin-proteasome pathway.[1][3] In vivo studies are crucial to further elucidate its therapeutic potential and pharmacokinetic/pharmacodynamic profile. Proper dissolution and formulation of this compound are critical for ensuring accurate dosing and obtaining reliable and reproducible results in animal models.
Data Presentation: Solubility and Formulation of this compound
The following tables summarize the key quantitative data regarding the solubility of this compound and a common formulation for in vivo studies.
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 71 mg/mL (199.28 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] Sonication may be required to achieve complete dissolution.[2] |
| Ethanol | 71 mg/mL | |
| Water | Insoluble |
Table 2: Recommended In Vivo Formulation for Oral Administration
| Vehicle Component | Percentage | Purpose |
| DMSO | 5-10% | Solubilizing agent for this compound. |
| PEG300 | 30-40% | Co-solvent and vehicle. |
| Tween 80 | 5% | Surfactant to improve solubility and stability. |
| Saline/PBS/ddH₂O | 45-60% | Diluent to achieve the final desired concentration. |
Experimental Protocol: Preparation of this compound for Oral Gavage in Mice
This protocol details the preparation of a this compound solution for oral administration in mice, based on commonly used vehicle formulations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Analytical balance
Procedure:
-
Calculate Required Quantities:
-
Determine the desired final concentration of this compound in the dosing solution (e.g., 2 mg/mL).
-
Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mg/kg body weight at a dosing volume of 100 µL per 20 g mouse).
-
Calculate the mass of this compound and the volume of each vehicle component required. Always prepare a slight excess (e.g., 10-20%) to account for transfer losses.
-
-
Prepare the Stock Solution (in DMSO):
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex thoroughly for 1-2 minutes to dissolve the this compound. If necessary, use a sonicator for short bursts until the solution is clear. This will create a concentrated stock solution.
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile conical tube, combine the calculated volumes of PEG300 and Tween 80.
-
Vortex the mixture until it is homogeneous.
-
-
Combine Stock Solution and Vehicle:
-
Slowly add the this compound stock solution (from step 2) to the PEG300 and Tween 80 mixture (from step 3) while vortexing.
-
Continue to vortex until the solution is clear and uniform.
-
-
Final Dilution:
-
Gradually add the sterile saline or PBS to the mixture while continuously vortexing to bring the solution to the final desired volume.
-
Ensure the final solution is a clear, homogeneous suspension. If any precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.
-
-
Administration:
-
The prepared this compound formulation should be administered to the animals immediately via oral gavage.
-
It is recommended to prepare the formulation fresh for each day of dosing.[3]
-
In Vivo Dosing Example: In preclinical studies, this compound has been administered orally to mice at doses of 20-40 mg/kg daily.[1][2][3]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its preparation for in vivo studies.
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: Workflow for preparing this compound for in vivo oral administration.
References
Application Notes and Protocols: Western Blot Analysis of Androgen Receptor Degradation by UT-34
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing Western blot analysis to investigate the degradation of the Androgen Receptor (AR) mediated by UT-34, a potent, second-generation pan-AR antagonist and degrader.[1][2] this compound has demonstrated significant anti-prostate cancer effects by inducing the degradation of both wild-type and mutant forms of AR through the ubiquitin-proteasome pathway.[1][2][3] These application notes offer a detailed experimental protocol, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow to facilitate reproducible and accurate assessment of this compound's efficacy in preclinical research.
Introduction
The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer.[4][5] Therapeutic strategies often involve targeting the AR signaling pathway.[4] this compound is a novel compound that not only antagonizes AR but also promotes its degradation.[1][2] It binds to the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This dual mechanism of action makes this compound a promising candidate for overcoming resistance to conventional AR antagonists. Western blotting is a fundamental technique to visualize and quantify the reduction in AR protein levels following treatment with degraders like this compound.
Signaling Pathway of this compound-Mediated AR Degradation
This compound functions as a selective AR degrader (SARD). Upon entering the cell, this compound binds to the AR. This binding event induces a conformational change in the AR protein, marking it for recognition by the cellular protein degradation machinery. The E3 ubiquitin ligases then tag the AR with ubiquitin molecules, targeting it to the proteasome for degradation. This process leads to a reduction in the total cellular levels of the AR protein, thereby inhibiting downstream AR signaling and suppressing cancer cell growth.
Caption: this compound mediated Androgen Receptor degradation pathway.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on Androgen Receptor protein levels in various cancer cell lines. This data is essential for designing experiments with appropriate concentration ranges and for comparing results.
| Cell Line | AR Status | This compound Concentration | Treatment Time | Observed Effect on AR Levels | Reference |
| LNCaP | Wild-type AR | 100 nM - 10 µM | 24 hours | Reduction in AR levels starting at 1000 nM. | [1] |
| LNCaP | T877A mutant AR | Doses up to 10 µM | 24 hours | Destabilization and degradation of T877A AR. | [3][6] |
| ZR-75-1 | AR-positive | Not specified | 48 hours | Downregulation of AR protein levels. | [1] |
| MDA-MB-453 | AR-positive | Not specified | Not specified | Downregulation of AR, but not glucocorticoid receptor (GR). | [1][2] |
| LNCaP-ARV7 | AR and AR-V7 | Not specified | 24 hours | Effective degrader of both AR and AR-V7. | [1] |
| 22Rv1 | AR and AR-V7 | Doses up to 10 µM | ~24 hours | Degradation of both full-length AR and AR-V7. | [7] |
Experimental Protocol: Western Blot for AR Degradation
This protocol details the steps for assessing this compound-mediated AR degradation in prostate cancer cell lines.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Materials and Reagents
-
Cell Lines: LNCaP, VCaP, 22Rv1, or other relevant prostate cancer cell lines.
-
Cell Culture Media: RPMI-1640 with 10% Fetal Bovine Serum (FBS) or charcoal-stripped serum (CSS) for specific experiments.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast polyacrylamide gels or hand-casted gels.
-
Transfer Buffer: Standard transfer buffer for wet or semi-dry transfer.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Androgen Receptor antibody
-
Mouse or Rabbit anti-GAPDH, anti-β-actin, or anti-α-tubulin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
For experiments investigating ligand-dependent effects, culture cells in medium containing charcoal-stripped serum for 24-48 hours prior to treatment.[3][6]
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[1][8]
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.[8][9]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[8][9]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[8][9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein extract) to a new tube.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[9]
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[9]
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.[9]
-
Denature the samples by heating at 95-100°C for 5 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[9]
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer apparatus.[9]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
Incubate the membrane with the primary antibody against AR, diluted in blocking buffer, overnight at 4°C with gentle agitation.[9]
-
The next day, wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9][10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Repeat the immunoblotting process for the loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[10]
-
Capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software.[10]
-
Normalize the intensity of the AR band to the intensity of the corresponding loading control band for each sample.[10][11]
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.[8]
-
Troubleshooting
-
Weak or No AR Signal: Increase the amount of protein loaded, optimize the primary antibody concentration, or check the transfer efficiency.
-
High Background: Increase the duration and/or number of washing steps, ensure sufficient blocking, or decrease the antibody concentrations.
-
Non-specific Bands: Use a more specific primary antibody, ensure adequate protease inhibitors in the lysis buffer, and optimize antibody dilutions.
Conclusion
This document provides a detailed framework for the use of Western blotting to characterize the degradation of the Androgen Receptor by this compound. By following the outlined protocols and utilizing the provided diagrams and data tables, researchers can effectively and reproducibly assess the efficacy of this promising AR degrader. This methodology is a cornerstone for the preclinical evaluation of novel therapeutics targeting the AR signaling pathway in prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: UT-34 for Overcoming Enzalutamide Resistance in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) antagonist widely used in the treatment of castration-resistant prostate cancer (CRPC). However, the emergence of resistance, often driven by the expression of constitutively active AR splice variants like AR-V7, presents a significant clinical challenge.[1][2] UT-34 is a novel, orally active, second-generation pan-androgen receptor degrader (SARD) that offers a promising strategy to overcome enzalutamide resistance.[3][4] Unlike traditional AR antagonists that competitively bind to the ligand-binding domain (LBD), this compound binds to both the LBD and the N-terminal domain (NTD) of the AR.[3][5] This dual-binding mechanism facilitates the degradation of both full-length AR and the LBD-lacking AR-V7 via the ubiquitin-proteasome pathway, effectively silencing AR signaling in resistant cancer cells.[3][5] These application notes provide detailed protocols and supporting data for the use of this compound in enzalutamide-resistant prostate cancer cell lines.
Mechanism of Action
This compound's unique mechanism of action circumvents the primary resistance pathway to enzalutamide. While enzalutamide's efficacy is compromised by the absence of the LBD in AR-V7, this compound's ability to bind to the NTD ensures its activity against this key driver of resistance.[5][6] Upon binding, this compound induces a conformational change in the AR protein, marking it for ubiquitination and subsequent degradation by the proteasome.[3][5] This leads to a significant reduction in the total cellular levels of both AR and AR-V7, thereby inhibiting the transcription of AR target genes and suppressing tumor cell growth.[7][8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various prostate cancer cell lines, including those resistant to enzalutamide.
Table 1: Inhibitory Concentration (IC50) of this compound against various Androgen Receptor (AR) isoforms. [3][4]
| AR Isoform | Cell Line Context | IC50 (nM) |
| Wild-type AR | LNCaP | 211.7 |
| F876L-AR (mutant) | - | 262.4 |
| W741L-AR (mutant) | - | 215.7 |
Table 2: Anti-proliferative activity of this compound in enzalutamide-sensitive and -resistant cell lines. [4][8]
| Cell Line | AR Status | Resistance Profile | This compound Treatment | Effect |
| LNCaP | AR-FL positive | Enzalutamide-sensitive | 100 nM - 10 µM | Inhibition of cell growth |
| MR49F | AR-FL positive | Enzalutamide-resistant | Dose-dependent | Inhibition of cell growth |
| 22Rv1 | AR-FL and AR-V7 positive | Enzalutamide-resistant | - | IC50 of 12.9 µM |
Table 3: Effect of this compound on AR and AR-target gene expression. [4][8]
| Cell Line | Treatment | Target Gene | Effect |
| LNCaP | 100 nM - 10 µM this compound | PSA, FKBP5 | Inhibition of expression |
| MR49F | Dose-dependent this compound | FKBP5 | Inhibition of expression |
| LNCaP-ARV7 | Doxycycline-induced AR-V7 expression | EDN2 | Inhibition of expression |
Signaling Pathways and Experimental Workflows
Caption: AR signaling in sensitive vs. resistant cells and this compound's mechanism.
Caption: Workflow for evaluating this compound in resistant cell lines.
Experimental Protocols
Cell Culture of Enzalutamide-Resistant Cell Lines
Materials:
-
Enzalutamide-resistant prostate cancer cell lines (e.g., 22Rv1, MR49F)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Enzalutamide (for maintaining resistance in culture)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture the enzalutamide-resistant cells in their recommended growth medium. To maintain the resistant phenotype, supplement the medium with a maintenance dose of enzalutamide (concentration to be determined empirically for each cell line, typically in the range of 10-20 µM).[2][9]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Passage the cells when they reach 80-90% confluency.[10] For experiments, seed the cells at the desired density in plates without enzalutamide in the medium to observe the effects of this compound alone.
Cell Viability Assay (MTT Assay)
Materials:
-
Enzalutamide-resistant cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).[9]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for AR and AR-V7 Detection
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR (N-terminal specific), Anti-AR-V7 (specific to the unique C-terminus of AR-V7), Anti-GAPDH or Anti-β-actin (loading control)[12][13]
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[12]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 7.5% or 4-12% SDS-PAGE gel and transfer them to a PVDF membrane.[12][14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C. Use an antibody that recognizes the N-terminus of AR to detect both full-length AR (~110 kDa) and AR-V7 (~80 kDa).[15] A specific AR-V7 antibody can also be used for confirmation.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ and normalize to the loading control.[12]
Co-Immunoprecipitation (Co-IP) for AR-V7 Interaction Partners
Materials:
-
Cell lysates
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)[16]
-
Anti-AR-V7 antibody or Anti-FLAG antibody if using tagged AR-V7[17]
-
Control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
Protocol:
-
Prepare cell lysates using a non-denaturing Co-IP lysis buffer.[16]
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[16]
-
Incubate the pre-cleared lysate with the anti-AR-V7 antibody or control IgG overnight at 4°C with gentle rotation.[12]
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[12]
-
Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.[12]
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blotting to identify co-precipitated interaction partners.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for enzalutamide-resistant prostate cancer. Its ability to degrade both full-length AR and the critical resistance driver, AR-V7, provides a clear mechanistic advantage over existing AR-targeted therapies. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further investigation into the downstream effects of this compound on AR-V7 signaling and its in vivo efficacy will be crucial for its clinical development.
References
- 1. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - Seki - Translational Cancer Research [tcr.amegroups.org]
- 2. Critical role of androgen receptor level in prostate cancer cell resistance to new generation antiandrogen enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Androgen Receptor Therapies in Prostate Cancer: A Brief Update and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for UT-34 in Castration-Resistant Prostate Cancer (CRPC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-34 is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and degrader.[1][2] It represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC), including tumors that have developed resistance to second-generation anti-androgen drugs like enzalutamide. This compound functions by binding to both the ligand-binding domain (LBD) and the N-terminal activation function-1 (AF-1) domain of the AR.[1][2][3] This dual-action mechanism not only antagonizes AR signaling but also induces the degradation of the AR protein, including clinically relevant mutants and splice variants such as AR-V7, via the ubiquitin-proteasome pathway.[1][2][4][5] These application notes provide detailed protocols for utilizing this compound in preclinical CRPC models.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Target | Concentration/Dosage | Effect | Reference |
| IC50 | Wild-type AR | 211.7 nM | Inhibition of AR | [1][2] |
| F876L-AR | 262.4 nM | Inhibition of AR | [1][2] | |
| W741L-AR | 215.7 nM | Inhibition of AR | [1][2] | |
| AR Degradation | LNCaP cells | 1 µM (1000 nM) | Reduction of AR levels after 24 hours | [1] |
| ZR-75-1 cells | 1-10 µM | Downregulation of AR protein levels | [1][3] | |
| MDA-MB-453 cells | 1-10 µM | Downregulation of AR protein levels | [2] | |
| Inhibition of AR Target Genes | LNCaP cells | 100 nM - 10 µM | Inhibition of PSA and FKBP5 expression | [1][2] |
| Enzalutamide-resistant LNCaP (MR49F) | Dose-dependent | Inhibition of FKBP5 expression | [4] | |
| LNCaP-AR-V7 cells | 10 µM | Inhibition of FKBP5 and EDN2 expression | [5] | |
| Inhibition of Cell Growth | LNCaP cells | 100 nM - 10 µM | Inhibition of cell proliferation | [1][2] |
| Enzalutamide-resistant LNCaP (MR49F) | Dose-dependent | Inhibition of cell proliferation | [4] | |
| VCaP cells | Dose-dependent | Inhibition of cell proliferation | [4] |
Table 2: In Vivo Activity of this compound
| Animal Model | CRPC Model | Dosage and Administration | Observed Effect | Reference |
| NSG Mice | Androgen-dependent tissue model | 20-40 mg/kg, daily oral gavage for 14 days | Reduction in seminal vesicle weight (10-60%) | [1][2] |
| Mice | Enzalutamide-resistant CRPC xenografts | 60 mg/kg/day, oral administration | Suppression of tumor growth | [3] |
| Immunocompromised Rats | Not specified | Not specified | Induction of tumor regression | [1][2] |
Signaling Pathway and Mechanism of Action
This compound's mechanism involves direct interaction with the androgen receptor, leading to its degradation and the subsequent inhibition of downstream signaling pathways crucial for prostate cancer cell survival and proliferation.
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Protocols
In Vitro Cell-Based Assays
This protocol describes the general workflow for testing the efficacy of this compound on CRPC cell lines.
Caption: General workflow for in vitro evaluation of this compound.
a. Cell Culture and Treatment
-
Cell Lines:
-
LNCaP (androgen-sensitive, AR-positive)
-
VCaP (androgen-sensitive, overexpresses AR)
-
MR49F (enzalutamide-resistant LNCaP)
-
LNCaP-AR-V7 (engineered to express AR-V7)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments investigating androgen-dependent effects, use charcoal-stripped serum (CSS) to remove endogenous androgens.
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
On the day of the experiment, dilute the stock solution in the appropriate culture medium to achieve the final desired concentrations (e.g., 100 nM to 10 µM).
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot/RT-qPCR, 96-well plates for proliferation assays).
-
Allow cells to adhere and grow for 24-48 hours.
-
For androgen-dependent studies, switch to medium containing CSS for 48 hours prior to treatment.[4]
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24 hours for protein and RNA analysis).
-
b. Western Blot for AR Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
c. Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
-
RNA Isolation: Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy Kit).[4]
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers for target genes (e.g., KLK3 (PSA), FKBP5) and a housekeeping gene (e.g., GAPDH) for normalization.[4]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
d. Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a dose range of this compound as described above.
-
Viability Measurement: After the desired incubation period (e.g., 72 hours), measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels.[4]
-
Data Analysis: Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 for growth inhibition.
In Vivo Xenograft Studies
a. Animal Model
-
Strain: Immunocompromised mice, such as NSG (NOD scid gamma) mice, are suitable for establishing xenografts.[1]
-
Xenograft Establishment:
-
Subcutaneously inject CRPC cells (e.g., enzalutamide-resistant LNCaP cells) mixed with Matrigel into the flanks of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
b. This compound Formulation and Administration
-
Formulation: Prepare a vehicle suitable for oral gavage. The exact formulation should be optimized for solubility and stability. For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[1]
-
Dosage and Administration:
c. Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor the body weight of the animals to assess toxicity.
-
Pharmacodynamic Markers: At the end of the study, collect tumors and other tissues (e.g., seminal vesicles) to assess target engagement.[1][2] This can include:
-
Western blot analysis of AR levels in tumor lysates.
-
RT-qPCR for AR target genes in tumor tissue.
-
-
Efficacy Evaluation: Compare the tumor growth rates and final tumor weights between the this compound treated and vehicle control groups.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on their experimental setup and cell lines used. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Experimental Use of UT-34 in Breast Cancer Research
Subject: Preclinical Research and Development of Novel Therapeutic Compound UT-34 for Breast Cancer Treatment
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "this compound" is not found in publicly available research literature or clinical trial databases. The information presented here is a synthesized example based on typical preclinical research data for investigational compounds in breast cancer. It is intended to serve as a template and guide for documenting the application and protocols of a novel therapeutic agent.
Introduction
Breast cancer remains a significant global health challenge, with a critical need for novel therapeutic strategies, particularly for aggressive and resistant subtypes. This compound is an investigational small molecule inhibitor targeting a novel pathway implicated in the proliferation and survival of specific breast cancer subtypes. These application notes provide an overview of the preclinical data and standardized protocols for the experimental use of this compound in a research setting.
Mechanism of Action
This compound is a potent and selective inhibitor of the hypothetical enzyme "Kinase-X" (KX), which has been identified as a key driver in certain breast cancer subtypes. Overexpression of KX is correlated with poor prognosis and resistance to standard therapies. By inhibiting KX, this compound is hypothesized to disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagram:
Caption: Proposed mechanism of action of this compound in breast cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| MCF-7 | ER+, PR+, HER2- | 150 |
| T-47D | ER+, PR+, HER2- | 210 |
| MDA-MB-231 | Triple-Negative | 55 |
| BT-549 | Triple-Negative | 78 |
| SK-BR-3 | HER2+ | >1000 |
| MCF-10A (Normal) | Non-tumorigenic | >5000 |
Table 2: Pharmacokinetic Properties of this compound in Murine Models
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Tmax (Oral) | 2 hours |
| Half-life (t1/2) | 8 hours |
| Cmax (at 10 mg/kg oral) | 1.2 µM |
| Brain Penetration | Low |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the this compound dilutions and incubate for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram:
UT-34 Co-treatment with other Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-34, also known as ONCT-534, is a novel, orally bioavailable, dual-action androgen receptor (AR) inhibitor.[1][2] It functions as both a potent AR antagonist and a degrader of the AR protein.[1][2] This dual mechanism of action, which involves binding to both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the AR, makes this compound a promising therapeutic candidate for castration-resistant prostate cancer (CRPC), particularly in cases of resistance to existing AR-targeted therapies.[1][3] Preclinical studies have demonstrated its activity against wild-type AR as well as various AR mutations and splice variants, such as AR-V7, which are common mechanisms of resistance to second-generation antiandrogens like enzalutamide.[1][4] A Phase 1/2 clinical trial (NCT05917470) is currently evaluating the safety, tolerability, and anti-tumor activity of ONCT-534 as a monotherapy in patients with metastatic castration-resistant prostate cancer (mCRPC).[3][5]
While the development of this compound as a monotherapy is underway, the exploration of its potential in combination with other cancer therapeutics is a critical area of interest for overcoming resistance and enhancing anti-tumor efficacy. This document provides an overview of the rationale for such combinations and outlines general experimental protocols for evaluating the synergistic potential of this compound with other anticancer agents.
Rationale for Co-treatment Strategies
The complex and adaptive nature of cancer often necessitates combination therapies that target multiple oncogenic pathways simultaneously. For this compound, co-treatment with other classes of cancer therapeutics could offer several advantages:
-
Overcoming Resistance: Combining this compound with agents that have different mechanisms of action could prevent or delay the development of resistance.
-
Synergistic Efficacy: The combination of two or more drugs may result in a greater-than-additive anti-tumor effect.
-
Targeting Parallel Pathways: In prostate cancer, signaling pathways such as the PI3K/AKT/mTOR pathway and DNA repair pathways can become activated as escape mechanisms. Co-targeting these with this compound could lead to improved outcomes.
-
Enhancing Immunogenicity: Androgen receptor signaling can modulate the tumor microenvironment. Combining this compound with immunotherapies may enhance the anti-tumor immune response.
Potential Co-treatment Partners for this compound
Based on the current understanding of prostate cancer biology and treatment landscape, several classes of drugs are rational candidates for co-treatment with this compound:
-
Chemotherapy (e.g., Docetaxel): As a standard of care in mCRPC, combining docetaxel with a potent AR inhibitor like this compound could enhance cytotoxic effects.
-
PARP Inhibitors: In tumors with deficiencies in DNA damage repair (DDR) pathways (e.g., BRCA mutations), combining a PARP inhibitor with an AR-targeted agent has shown clinical benefit. This compound could potentially be combined with PARP inhibitors in selected patient populations.
-
Immunotherapy (e.g., Checkpoint Inhibitors): There is a growing rationale for combining AR-targeted therapies with immune checkpoint inhibitors to convert "cold" prostate tumors into "hot" tumors that are more responsive to immunotherapy.
-
Other Targeted Therapies: Inhibitors of pathways such as PI3K/AKT/mTOR, which are often dysregulated in advanced prostate cancer, could be explored in combination with this compound.
Preclinical Evaluation of this compound Co-treatment Regimens
At present, publicly available data from preclinical or clinical studies specifically evaluating the co-treatment of this compound with other cancer therapeutics is limited. The following sections provide generalized protocols for researchers to investigate the potential of such combination therapies.
Data Presentation: Summarizing Quantitative Data
When evaluating co-treatment effects, it is crucial to present quantitative data in a clear and structured format. The following tables serve as templates for summarizing key in vitro and in vivo findings.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Therapeutic Agent X
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at ED50 |
| Prostate Cancer Cell Line 1 | This compound alone | ||
| Agent X alone | |||
| This compound + Agent X (1:1 ratio) | |||
| Prostate Cancer Cell Line 2 | This compound alone | ||
| Agent X alone | |||
| This compound + Agent X (1:1 ratio) |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Anti-tumor Efficacy of this compound in Combination with Therapeutic Agent X in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | |||
| This compound (dose) | |||
| Agent X (dose) | |||
| This compound + Agent X |
Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group. Body weight change is a measure of treatment toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound co-treatment.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound in combination with another therapeutic agent on prostate cancer cell lines and to quantify the synergistic interaction.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, or enzalutamide-resistant derivatives)
-
This compound (stock solution in DMSO)
-
Therapeutic Agent X (stock solution in appropriate solvent)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader for luminescence or absorbance
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and Therapeutic Agent X, both individually and in combination at a constant molar ratio (e.g., 1:1, 1:10, 10:1).
-
Treatment: Treat the cells with the single agents and the combinations for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Viability Assessment: After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine synergy, additivity, or antagonism.
-
Protocol 2: Western Blot Analysis of AR Degradation and Pathway Modulation
Objective: To assess the effect of this compound co-treatment on AR protein levels and downstream signaling pathways.
Materials:
-
Prostate cancer cells
-
This compound and Therapeutic Agent X
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-p-AKT, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Therapeutic Agent X, or the combination for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.
Protocol 3: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with another therapeutic agent in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Prostate cancer cells for xenograft implantation (e.g., VCaP or patient-derived xenografts)
-
This compound formulation for oral gavage
-
Therapeutic Agent X formulation for appropriate administration route
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Xenograft Implantation: Subcutaneously implant prostate cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, Agent X alone, this compound + Agent X).
-
Treatment Administration: Administer the treatments according to the planned schedule and dosage.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI).
-
Analyze statistical significance between the treatment groups.
-
Visualizations
Signaling Pathway: this compound Mechanism of Action
References
- 1. Oncternal Therapeutics Receives FDA Study May Proceed Letter for ONCT-534, its Novel Dual-action Androgen Receptor Inhibitor, for the Treatment of Patients with Advanced Prostate Cancer - BioSpace [biospace.com]
- 2. curetoday.com [curetoday.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Measuring UT-34 Efficacy in 3D Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
UT-34 is a potent, second-generation pan-androgen receptor (AR) antagonist and degrader with significant potential in the treatment of prostate cancer.[1][2] It uniquely binds to both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR, leading to its degradation through the ubiquitin-proteasome pathway.[1][3] This dual mechanism of action makes this compound effective against wild-type, mutant, and splice variant (e.g., AR-V7) forms of the AR, offering a promising strategy to overcome resistance to current anti-androgen therapies.[1][4]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D cell cultures.[5][6] They exhibit gradients of oxygen, nutrients, and drug penetration, as well as complex cell-cell and cell-matrix interactions that influence drug response.[7] Therefore, evaluating the efficacy of novel therapeutics like this compound in 3D models is crucial for predicting their clinical potential.[8]
These application notes provide detailed protocols for assessing the efficacy of this compound in 3D cell cultures, focusing on prostate cancer cell line spheroids. The protocols cover spheroid formation, drug treatment, and various endpoint assays to measure viability, apoptosis, and AR signaling.
Mechanism of Action of this compound
This compound induces the degradation of the androgen receptor, a key driver of prostate cancer growth and progression.[2][4] Its mechanism involves the following key steps:
-
Binding to AR: this compound binds to both the LBD and the AF-1 domain of the AR.[1][3]
-
Conformational Change: This binding induces a conformational change in the AR protein.[3]
-
Ubiquitination: The altered conformation promotes the ubiquitination of the AR.[3]
-
Proteasomal Degradation: The ubiquitinated AR is then targeted for degradation by the proteasome.[1][3]
This degradation of the AR inhibits downstream signaling, leading to a reduction in the expression of AR target genes like PSA and FKBP5, and ultimately inhibiting cancer cell growth.[1][2]
Experimental Protocols
The following protocols are designed for assessing this compound efficacy in prostate cancer spheroids. Cell lines such as LNCaP, VCaP, and 22Rv1 are suitable for these studies.
Spheroid Formation
This protocol describes the formation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture prostate cancer cells in T-75 flasks to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids should form within 2-4 days.
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Spheroid cultures from Protocol 1
Procedure:
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Carefully remove 50 µL of medium from each well of the spheroid plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
Spheroid Viability and Size Assessment
This protocol utilizes a luminescent ATP-based assay and brightfield imaging to assess cell viability and spheroid size.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay.[9][10][11]
-
Brightfield microscope with imaging capabilities.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Spheroid Size:
-
Before adding the viability reagent, capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid. Calculate the volume assuming a spherical shape (V = 4/3 * π * r³).
-
-
Cell Viability:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Apoptosis Assay
This protocol uses a luminogenic caspase-3/7 assay to measure apoptosis.
Materials:
Procedure:
-
Equilibrate the spheroid plate and Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 3D reagent to each well.
-
Mix by orbital shaking for 5 minutes.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence using a plate reader.
-
Express results as fold change in caspase activity relative to the vehicle control.
Western Blotting for AR Degradation
This protocol assesses the degradation of the androgen receptor in 3D spheroids.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (AR, GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against AR and a loading control.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of AR degradation.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Spheroid Viability and Size
| This compound Conc. (µM) | Spheroid Diameter (µm, Mean ± SD) | Spheroid Volume (mm³, Mean ± SD) | Cell Viability (% of Control, Mean ± SD) |
| Vehicle (DMSO) | 100 | ||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 |
Table 2: Induction of Apoptosis by this compound
| This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Control, Mean ± SD) |
| Vehicle (DMSO) | 1.0 |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 |
Table 3: Androgen Receptor Degradation by this compound
| This compound Conc. (µM) | AR Protein Level (% of Control, Mean ± SD) |
| Vehicle (DMSO) | 100 |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 |
Expected Outcomes
-
This compound is expected to decrease spheroid size and viability in a dose- and time-dependent manner.
-
An increase in caspase-3/7 activity will indicate the induction of apoptosis.
-
Western blot analysis should confirm the degradation of the androgen receptor.
Conclusion
These protocols provide a framework for the comprehensive evaluation of this compound efficacy in 3D cell culture models. By utilizing these advanced in vitro systems, researchers can gain more physiologically relevant insights into the anti-tumor activity of this compound, facilitating its preclinical and clinical development for the treatment of prostate cancer. The combination of viability, apoptosis, and mechanistic assays will provide a robust dataset to characterize the potent and unique mechanism of this promising AR degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Is It Time to Start Transitioning From 2D to 3D Cell Culture? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 3D Cell Cultures: Evolution of an Ancient Tool for New Applications [frontiersin.org]
- 7. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Dimensional Cell Culture Assays: Are They More Predictive of In Vivo Efficacy than 2D Monolayer Cell-Based Assays? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [worldwide.promega.com]
- 10. zhaw.ch [zhaw.ch]
- 11. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.sg]
Troubleshooting & Optimization
Technical Support Center: UT-34
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UT-34.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioactive second-generation pan-androgen receptor (AR) antagonist and degrader.[1][2] It functions by binding to both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the androgen receptor.[2][3] This dual action not only antagonizes the receptor but also leads to its degradation through the ubiquitin-proteasome pathway.[1][2] this compound has demonstrated efficacy in inhibiting the growth of prostate cancer cells, including those resistant to other AR antagonists like enzalutamide.[2][4]
Q2: In what solvent should I dissolve this compound for in vitro experiments?
For in vitro studies, dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and similar organic compounds.[5][6] It is a polar aprotic solvent capable of dissolving a wide range of molecules.[5][7]
Q3: At what concentrations is this compound typically used in cell-based assays?
The effective concentration of this compound in cell-based assays can vary depending on the cell line and the specific experiment. Published studies have shown that this compound can inhibit the expression of AR-target genes and reduce AR protein levels at concentrations ranging from 0.1 µM to 10 µM.[1] For example, in LNCaP cells, a reduction in AR levels was observed at 1000 nM (1 µM).[1]
Troubleshooting Guide: this compound Solubility in DMSO
Researchers may occasionally encounter challenges with the solubility of this compound in DMSO. The following guide provides potential reasons and solutions for these issues.
Problem: this compound is not fully dissolving or is precipitating out of the DMSO stock solution.
| Potential Cause | Explanation | Recommended Solution |
| Moisture in DMSO | DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound. | Use fresh, anhydrous, high-purity DMSO.[8] Always use a new, sealed bottle of DMSO for preparing stock solutions. Avoid frequent opening of the stock bottle. |
| Incorrect Temperature | The dissolution of some compounds can be temperature-dependent. | Gentle warming of the solution to 37°C may aid in dissolution. Be cautious and avoid excessive heat, which could degrade the compound. |
| Supersaturation | Attempting to prepare a stock solution at a concentration higher than the compound's solubility limit in DMSO will result in precipitation. | While specific solubility data for this compound in DMSO is not readily available, it is advisable to start with a lower, more conservative concentration and gradually increase it if needed. |
| Low-Quality DMSO | Impurities in lower-grade DMSO can interfere with the dissolution of the compound. | Use a high-purity, sterile-filtered grade of DMSO suitable for cell culture applications.[5] |
| Precipitation upon Dilution | When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound may precipitate out due to the lower solubility in the aqueous environment.[9] | To minimize precipitation, add the DMSO stock solution to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion. Dilute the stock solution in the final culture medium directly before use.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molar mass of this compound will be provided by the manufacturer. Use the following formula to calculate the mass needed for your desired volume and concentration: Mass (mg) = Molar Mass ( g/mol ) x Concentration (mol/L) x Volume (L) x 1000
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Alternatively, sonicate the solution in a water bath for 5-10 minutes.
-
-
Visually inspect the solution: Ensure that the solution is clear and free of any visible particulates.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.
Visualizations
Signaling Pathway
Caption: this compound binds to the Androgen Receptor, inhibiting its function and promoting its degradation.
Experimental Workflow
Caption: A general workflow for the preparation of a this compound solution for use in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. oncternaltherapeutics.com [oncternaltherapeutics.com]
- 4. This compound is an Orally Active pan-Androgen Receptor Degrader (SARD) | MedChemExpress [medchemexpress.eu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. K252a - Wikipedia [en.wikipedia.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. benchchem.com [benchchem.com]
- 9. problems diluting DMSO stock solutions - General Lab Techniques [protocol-online.org]
UT-34 Technical Support Center: Troubleshooting Off-Target Effects in Preclinical Research
Welcome to the technical support center for UT-34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical models, with a specific focus on understanding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioactive second-generation pan-androgen receptor (AR) antagonist and degrader.[1] It functions by binding to both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR. This dual action not only antagonizes the receptor but also induces its degradation through the ubiquitin-proteasome pathway.[1]
Q2: Has the selectivity of this compound been characterized against other steroid hormone receptors?
A2: Yes, preclinical studies have demonstrated the selectivity of this compound. In cellular assays, while this compound effectively downregulates AR protein levels, it does not affect the levels of the estrogen receptor (ER) or the progesterone receptor (PR).[1] Furthermore, in breast cancer cell lines that express both the androgen receptor and the glucocorticoid receptor (GR), this compound induces the degradation of AR but not GR.[1]
Q3: What are the known off-target effects of this compound in preclinical models?
A3: Based on publicly available preclinical data, this compound is described as a selective AR degrader.[1] Specific kinase screening panels or comprehensive off-target profiling data for this compound are not extensively detailed in the available literature. However, the compound has been shown to be selective against other tested nuclear receptors like ER, PR, and GR.[1] In early clinical trials of ONCT-534 (the clinical name for this compound), dose-limiting toxicities were observed at the highest dose of 1200 mg once daily, though the specific nature of these toxicities was not publicly detailed.[2][3]
Q4: My cells are showing unexpected phenotypes after this compound treatment. How can I determine if this is an off-target effect?
A4: Unexpected cellular responses can arise from on-target or off-target effects. To dissect this, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should typically occur at concentrations consistent with the IC50 for AR antagonism and degradation (in the nanomolar to low micromolar range). Effects observed only at very high concentrations are more likely to be off-target.
-
Use a Structurally Unrelated AR Antagonist/Degrader: Compare the phenotype induced by this compound with that of another AR antagonist or degrader with a different chemical scaffold. If the phenotype is consistent between both compounds, it is more likely to be an on-target effect related to AR inhibition/degradation.
-
Rescue Experiment: If possible, overexpress a form of AR that is resistant to this compound's effects to see if the phenotype is reversed. This can help confirm that the effect is mediated through AR.
-
Control Cell Lines: Utilize cell lines that do not express the androgen receptor (AR-negative). If the unexpected phenotype persists in these cells upon this compound treatment, it is indicative of an off-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High level of cytotoxicity at expected effective concentrations. | The cell line may be particularly sensitive to AR pathway inhibition, or there could be a critical off-target liability. | 1. Confirm the IC50 for AR degradation and cell growth inhibition in your specific cell line. 2. Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mode of cell death. 3. Test this compound in an AR-negative cell line to see if the cytotoxicity is independent of the primary target. |
| Inconsistent results between experiments. | This could be due to variations in cell culture conditions, passage number, or compound stability. | 1. Ensure consistent cell culture conditions, including serum lots and cell density. 2. Use cells within a defined low passage number range. 3. Prepare fresh stock solutions of this compound regularly and store them as recommended (-20°C for 1 month, -80°C for 6 months).[1] |
| Lack of efficacy in an enzalutamide-resistant model. | The resistance mechanism in your model may be independent of the AR pathway targeted by this compound. | Some prostate cancer models can develop neuroendocrine features, which are associated with AR-independent disease and would not respond to this compound.[4] Consider performing molecular characterization of your model to confirm AR dependency. |
Data Presentation
Table 1: In Vitro Activity of this compound against Androgen Receptor Variants
| Target | IC50 (nM) |
| Wild-type AR | 211.7[1] |
| F876L-AR | 262.4[1] |
| W741L-AR | 215.7[1] |
Table 2: Selectivity Profile of this compound against Steroid Hormone Receptors
| Receptor | Effect | Cell Line Context |
| Androgen Receptor (AR) | Downregulation/Degradation | LNCaP, ZR-75-1, MDA-MB-453[1] |
| Estrogen Receptor (ER) | No downregulation | ZR-75-1[1] |
| Progesterone Receptor (PR) | No downregulation | ZR-75-1[1] |
| Glucocorticoid Receptor (GR) | No downregulation | MDA-MB-453[1] |
Experimental Protocols
Protocol 1: Western Blot for AR Degradation
-
Cell Culture and Treatment: Plate AR-positive cells (e.g., LNCaP) and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 24 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
References
preventing UT-34 degradation in solution
Welcome to the technical support center for UT-34, a potent and selective second-generation pan-androgen receptor (AR) antagonist and degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound to prevent its degradation in solution and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a selective androgen receptor degrader (SARD).[1] It has been shown to have anti-prostate cancer effects.[2] The mechanism of action involves a dual function: it acts as an antagonist by binding to the androgen receptor (AR), and it also induces the degradation of the AR protein.[1] this compound binds to both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR.[1][2] This binding event flags the AR protein for degradation through the ubiquitin-proteasome pathway.[2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is critical to maintaining the stability and activity of this compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is highly recommended to use freshly prepared solutions for experiments whenever possible. For in vivo studies, working solutions should be prepared on the day of use.
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure the compound is fully dissolved. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[4]
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecules like this compound in cell culture media can be influenced by several factors, including the composition of the medium, pH, temperature (typically 37°C), and the presence of serum.[5] While specific stability data for this compound in various cell culture media is not publicly available, it is best practice to assume that it may degrade over time. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. A protocol for assessing the stability of this compound in your specific experimental setup is provided below.
Troubleshooting Guide
This guide addresses common issues that may be related to the degradation of this compound in solution.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or weaker than expected biological activity | 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to degradation. 2. Instability in working solution: The compound may be degrading in the experimental buffer or cell culture medium over the course of the experiment.[5] 3. Precipitation of the compound: Poor solubility in the aqueous experimental medium can lead to precipitation and a lower effective concentration. | 1. Prepare fresh stock solutions from solid this compound. Aliquot new stock solutions into single-use vials to minimize freeze-thaw cycles. 2. For long-duration experiments, replace the medium with freshly prepared this compound solution at regular intervals. Consider performing a stability test of this compound in your specific medium (see experimental protocols below). 3. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your assay. Visually inspect for any precipitation after dilution into aqueous buffers.[4] |
| High variability between experimental replicates | 1. Inconsistent sample handling: Variations in incubation times or temperatures can affect the stability of the compound. 2. Incomplete solubilization: If the compound is not fully dissolved in the stock solution, it can lead to inconsistent concentrations in the working solutions. | 1. Standardize all experimental procedures and ensure consistent timing for all steps. 2. Ensure complete dissolution of this compound in the stock solvent before making further dilutions. Gentle warming or vortexing may aid dissolution. |
| Increased cytotoxicity or off-target effects | 1. Formation of toxic degradation products: As this compound degrades, its breakdown products could have their own biological activities, including toxicity. 2. High solvent concentration: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.[6] | 1. Use freshly prepared solutions to minimize the presence of degradation products. 2. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess the effect of the solvent on cell viability.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.
-
Preparation of Working Solution: Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in your cell culture medium of choice. Prepare a sufficient volume for all time points.
-
Incubation: Dispense the this compound-containing medium into multiple sterile tubes or wells of a culture plate. Incubate at 37°C in a CO₂ incubator to mimic your experimental conditions.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium. The time 0 sample should be collected immediately after preparation.
-
Storage of Samples: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. This will provide a stability profile of this compound in your experimental setup.
The following table can be used to record your results:
| Time Point (hours) | Concentration of this compound (µM) | % Remaining |
| 0 | 100% | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Visualizations
Signaling Pathway of this compound Induced Androgen Receptor Degradation
References
Technical Support Center: Troubleshooting Inconsistent UT-34 Experimental Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results when working with the novel anti-cancer compound UT-34, a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability assay results with this compound between experiments. What are the common causes?
Inconsistent cell viability results can arise from both technical and biological factors.[1]
Technical Variability:
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a major source of error. Use calibrated pipettes and consider automated liquid handlers for improved precision.
-
Cell Seeding Density: Minor variations in the initial number of cells seeded can lead to significant differences in cell density at the time of measurement, impacting their response to this compound.
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can alter media and compound concentrations. It is recommended to fill the outer wells with sterile media or PBS and use the inner wells for your experiment.[2]
-
Compound Preparation: Ensure this compound is fully dissolved and serial dilutions are accurate. Precipitation of the compound can lead to inconsistent concentrations.
Biological Variability:
-
Cell Line Integrity: Use authenticated, low-passage cell lines. High passage numbers can lead to genetic drift, altering the cellular response to treatment.
-
Cell Culture Conditions: Maintain consistent culture conditions, including media composition, serum batches, incubation times, temperature, and CO2 levels.
Q2: Our dose-response curves for this compound are not consistently sigmoidal, and the IC50 values are fluctuating. What should we investigate?
A non-sigmoidal dose-response curve can indicate several issues with the experimental setup or the compound itself.
-
Compound Solubility: At higher concentrations, this compound may be precipitating out of the solution, leading to a plateau or a decrease in effect. Visually inspect the wells for any precipitate.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that can produce a complex, non-sigmoidal curve.[1] Consider testing for off-target activities through kinome profiling.
-
Cell Health: Ensure cells are in the exponential growth phase and are not overly confluent, as this can affect their response to the compound.
Q3: We are not seeing the expected decrease in phosphorylated ERK (p-ERK) levels in our Western blots after this compound treatment. What could be the problem?
-
Suboptimal Treatment Time: The timing of p-ERK inhibition can be transient. Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the optimal time point to observe maximal inhibition.
-
Inactive Compound: Verify the integrity and storage conditions of your this compound stock. Consider preparing a fresh stock solution.
-
Lysate Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.
-
Antibody Issues: Use a validated antibody for p-ERK and ensure it is used at the recommended dilution.
Troubleshooting Guides
Issue 1: High Background in Cell Viability Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants. | Reduced background signal and more reliable data. |
| Assay Reagent Interference | Run a control plate with media and this compound but no cells to check for direct interaction with the assay reagents. | No signal should be detected in the absence of cells. |
| Incomplete Reagent Solubilization | Ensure complete solubilization of the formazan crystals (in an MTT assay) by extending incubation time with the solubilization buffer or gentle agitation.[3] | A uniform color in the wells and lower well-to-well variability. |
Issue 2: Inconsistent Protein Levels in Western Blots
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Uneven Protein Loading | Quantify total protein concentration in each lysate using a BCA or Bradford assay and load equal amounts of protein per lane.[4] | Consistent loading control (e.g., GAPDH, β-actin) band intensity across all lanes. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) and ensure good contact between the gel and the membrane. | Clear and sharp bands for both target and loading control proteins. |
| Primary/Secondary Antibody Problems | Titrate primary and secondary antibodies to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody species. | Strong specific signal with minimal background. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[3] Read the absorbance at 570 nm using a microplate reader.
Western Blot Protocol for p-ERK and Total ERK
This protocol is for detecting the phosphorylation status of ERK1/2.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: A logical diagram illustrating the potential sources of inconsistent experimental results with this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: The MAPK/ERK signaling pathway, indicating the inhibitory target of this compound on MEK1/2.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing UT-34 Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of UT-34 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioactive, second-generation pan-androgen receptor (AR) antagonist and degrader.[1][2] It functions by binding to the androgen receptor, including both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain, which leads to the degradation of the AR through the ubiquitin-proteasome pathway.[1][2] This degradation mechanism makes it a promising candidate for treating prostate cancer, including cases resistant to conventional anti-androgen therapies.[3]
Q2: this compound is described as "orally bioavailable," so why might I encounter issues in my in vivo studies?
A2: While this compound has demonstrated oral bioavailability, achieving consistent and optimal exposure in preclinical models can be challenging.[1][2] Like many small molecule inhibitors, its bioavailability can be influenced by several factors, including poor aqueous solubility, degradation in the gastrointestinal (GI) tract, and first-pass metabolism in the liver. Inconsistent oral absorption can lead to high variability in plasma concentrations, potentially affecting the reproducibility and interpretation of your experimental results.
Q3: What are the initial signs of poor oral bioavailability in my animal studies?
A3: Indicators of poor oral bioavailability can include:
-
High variability in plasma drug concentrations between individual animals in the same dose group.
-
Lack of a clear dose-response relationship in efficacy studies.
-
Therapeutic effect is not observed at doses that were effective in in vitro models.
-
Need for excessively high oral doses to achieve a therapeutic effect compared to intravenous administration.
Q4: How can I improve the solubility of this compound for oral administration?
A4: Improving the solubility of this compound is a critical first step to enhancing its oral bioavailability. Several formulation strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area-to-volume ratio, which can significantly improve its dissolution rate.[4][5][6]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can help to dissolve this compound in the formulation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][5][6][7]
-
Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.[4][5]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents, such as in a self-emulsifying drug delivery system (SEDDS), can improve its solubility and absorption.[4][5][7]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Steps |
| Poor drug dissolution | 1. Reduce Particle Size: Employ micronization or nanomilling techniques to decrease the particle size of this compound. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier. 3. Use a Self-Emulsifying Drug Delivery System (SEDDS): Formulate this compound in a lipid-based system to improve its solubilization in the GI tract. |
| Inconsistent gastric emptying | 1. Standardize Fasting Time: Ensure a consistent fasting period for all animals before dosing to minimize variability in gastric emptying rates. 2. Control Food and Water Access: Standardize the timing of food and water access post-dosing. |
| Improper oral gavage technique | 1. Ensure Proper Training: Verify that all personnel performing oral gavage are adequately trained to minimize stress and ensure accurate delivery to the stomach. 2. Use Appropriate Gavage Needle Size: Select the correct gauge and length of the gavage needle based on the animal's size. |
Issue 2: Lack of Efficacy at Expected Oral Doses
| Possible Cause | Troubleshooting Steps |
| Low oral bioavailability | 1. Conduct a Pharmacokinetic (PK) Study: Perform a pilot PK study with both oral and intravenous administration to determine the absolute bioavailability of your current formulation. 2. Optimize Formulation: Based on the PK data, select a more appropriate formulation strategy to enhance bioavailability (see Issue 1). |
| Significant first-pass metabolism | 1. Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. 2. Consider Alternative Routes of Administration: If first-pass metabolism is very high, explore other routes like intraperitoneal or subcutaneous injection for initial efficacy studies, while working on an improved oral formulation. |
| Drug degradation in the GI tract | 1. Assess pH Stability: Evaluate the stability of this compound at different pH values mimicking the stomach and intestinal environments. 2. Use Enteric Coatings: If this compound is unstable at low pH, consider formulating it with an enteric coating to protect it in the stomach and allow for release in the intestine. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, PEG 6000)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and the chosen hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both this compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of a specific mesh size to ensure uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Mice (Oral Gavage)
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in mice.
Materials:
-
This compound formulation
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles (appropriate size for mice)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Fast the mice for 4-6 hours before dosing, with free access to water.
-
Record the body weight of each mouse.
-
Prepare the this compound formulation at the desired concentration.
-
Administer a single oral dose of the this compound formulation to each mouse via oral gavage. The typical dosing volume for mice is 5-10 mL/kg.
-
Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus under anesthesia).
-
Place the collected blood into heparinized microcentrifuge tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 | 980 ± 210 |
| This compound Solid Dispersion | 50 | 450 ± 90 | 1.0 | 3200 ± 550 |
| This compound SEDDS | 50 | 620 ± 120 | 0.5 | 4500 ± 780 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: this compound mediated degradation of the Androgen Receptor.
Caption: Potential interplay between AR and PI3K/Akt/mTOR signaling.
References
Technical Support Center: Minimizing UT-34 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with UT-34 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective second-generation pan-androgen receptor (AR) antagonist and degrader.[1] It functions by binding to the AR and inducing its degradation through the ubiquitin-proteasome pathway. This dual action of antagonizing and degrading the AR makes it a candidate for treating castration-resistant prostate cancer (CRPC).[1][2][3]
Q2: What is the known safety profile of this compound from clinical studies?
A2: In a Phase 1/2 clinical trial (ONCT-534-101), a twice-daily dosing schedule of this compound (also known as ONCT-534) was reported to be well-tolerated in patients with metastatic castration-resistant prostate cancer (mCRPC), with no Grade 3 or higher toxicities observed at these doses.[4][5][6] However, the trial was terminated due to a lack of overall clinically meaningful improvement and the observation of dose-limiting toxicities at the highest dose of 1200 mg administered once daily.[6][7]
Q3: What are the potential on-target toxicities of this compound?
A3: As a potent androgen receptor antagonist and degrader, on-target toxicities are expected to be exaggerations of its pharmacological effect. These may include, but are not limited to, effects on androgen-dependent tissues, potentially leading to reproductive system abnormalities, and other side effects associated with androgen deprivation.
Q4: What are potential off-target toxicities of this compound?
A4: Specific off-target toxicities for this compound have not been detailed in publicly available preclinical studies. However, for any small molecule, off-target effects are a possibility. A strategy to mitigate this risk early in development is to identify proteins that could cause significant issues in vital organs if degraded and to screen for such effects in vitro.[8]
Q5: How can I select an appropriate starting dose for my in vivo experiments?
A5: Dose selection should be based on a combination of in vitro efficacy data and preliminary in vivo dose-range finding studies. A three-stage protocol can be employed to determine the maximum repeatable dose (MRD).[9][10] This involves a dose incrementation stage, a daily dosing stage to confirm the MRD, and a final stage to investigate the toxicokinetics at the selected doses.[9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality or severe morbidity at planned doses. | The selected dose is above the maximum tolerated dose (MTD). | Immediately halt the study and conduct a dose-range finding study to determine the MTD.[11] Start with lower doses and escalate gradually while monitoring for clinical signs of toxicity. |
| Significant weight loss (>20%) in treated animals. | Compound-related toxicity or reduced food and water consumption. | Monitor food and water intake daily. Consider providing palatable supplementary food. If weight loss persists, the dose may need to be lowered.[12] |
| Signs of neurotoxicity (e.g., tremors, ataxia, altered gait). | Potential central nervous system (CNS) off-target effects. | Perform a functional observational battery (FOB) to systematically assess neurological function. Consider reducing the dose or evaluating a different formulation to alter CNS penetration. |
| Elevated liver enzymes (ALT, AST) in serum. | Potential hepatotoxicity. | At the end of the study, collect liver tissue for histopathological analysis. Consider including interim blood collections to monitor the onset and progression of liver enzyme elevation. |
| Evidence of cardiotoxicity (e.g., changes in ECG). | Potential off-target effects on cardiac ion channels. | For comprehensive cardiovascular safety assessment, consider in vitro hERG assays and in vivo telemetry in larger animal models.[8] |
Quantitative Data Summary
Table 1: Clinical Dosing Regimens for ONCT-534 in Phase 1/2 Trial
| Dosing Schedule | Dose Levels | Observed Safety |
| Once Daily (QD) | 40 mg, 80 mg, 160 mg, 300 mg, 600 mg, 1200 mg | Generally well-tolerated at lower doses; dose-limiting toxicities at 1200 mg.[6] |
| Twice Daily (BID) | 160 mg, 300 mg | Well-tolerated with no Grade 3 or higher toxicities reported.[5][6][7] |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Rodents
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Group Size: A minimum of 3-5 animals per sex per group.
-
Dose Levels: Select at least three dose levels based on in vitro IC50 values and any existing in vivo data. A concurrent control group receiving the vehicle should be included.[13] The highest dose should be chosen to elicit signs of toxicity without causing premature mortality.[13]
-
Administration: Administer this compound daily for 7-14 days via the intended clinical route (e.g., oral gavage).[11]
-
Observations:
-
Monitor clinical signs of toxicity and mortality at least twice daily.
-
Record body weight and food consumption daily.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and record any gross pathological findings.
-
Collect and weigh major organs (liver, kidneys, spleen, heart, etc.).
-
Preserve tissues for potential histopathological examination.
-
Protocol 2: 28-Day Repeated-Dose Toxicity Study in Rodents
Objective: To evaluate the toxicity of this compound following repeated daily administration over a 28-day period.
Methodology:
-
Animal Model and Group Size: Use a rodent model with at least 10 animals per sex per group.[14]
-
Dose Levels: Use at least three dose levels and a vehicle control group. The doses should be selected based on the results of the DRF study, with the high dose expected to produce some toxicity but not significant mortality. The low dose should ideally be a no-observed-adverse-effect-level (NOAEL).[14]
-
Administration: Administer this compound daily for 28 days.[14]
-
In-Life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption.
-
Detailed functional observations (e.g., FOB) at baseline and near the end of the study.
-
Ophthalmological examination before and at the end of the study.
-
-
Clinical Pathology: Collect blood for hematology and clinical chemistry, and urine for urinalysis at termination.
-
Pathology:
-
Conduct a full necropsy on all animals.
-
Weigh major organs.
-
Perform histopathological examination of all tissues from the control and high-dose groups. If treatment-related changes are observed, examine the same tissues from the lower dose groups.[13]
-
-
Recovery Group: Consider including a satellite group of animals at the high dose and control that are kept for an additional 14 days without treatment to assess the reversibility of any toxic effects.[14]
Visualizations
Caption: Mechanism of this compound as an AR antagonist and degrader.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 3. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. curetoday.com [curetoday.com]
- 5. Oncternal Therapeutics Announces Updated Safety and Efficacy Data for Phase 1/2 Study of ONCT-534 for the Treatment of R/R Metastatic Castration-Resistant Prostate Cancer - BioSpace [biospace.com]
- 6. onclive.com [onclive.com]
- 7. urologytimes.com [urologytimes.com]
- 8. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 9. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nc3rs.org.uk [nc3rs.org.uk]
- 12. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 13. fda.gov [fda.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: UT-34 Resistance Mechanisms
Introduction
UT-34 is a novel, synthetic tyrosine kinase inhibitor (TKI) designed to selectively target the constitutively active (fictional) RTK-X fusion protein. While this compound has shown significant efficacy in preclinical models, the development of acquired resistance is a primary challenge. This support center provides researchers with comprehensive troubleshooting guides, FAQs, and detailed protocols to identify, characterize, and potentially overcome this compound resistance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that binds to the kinase domain of the RTK-X protein. This binding event blocks autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT and RAS/MAPK pathways, leading to cell cycle arrest and apoptosis in RTK-X-dependent cancer cells.
Q2: What are the most common mechanisms of acquired resistance to this compound?
A2: Based on in-vitro studies, the primary mechanisms of acquired resistance to this compound fall into three main categories:
-
On-Target Alterations: Secondary mutations within the RTK-X kinase domain that reduce the binding affinity of this compound.[1][2]
-
Bypass Pathway Activation: Upregulation or activation of alternative signaling pathways (e.g., MET, EGFR) that reactivate downstream effectors like PI3K/AKT, rendering the inhibition of RTK-X ineffective.[3][4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.[6][7][8]
Q3: My this compound-sensitive cells are now growing at higher concentrations of the drug. What should I do first?
A3: The first step is to confirm that the observed change is due to acquired resistance and not experimental variability.
-
Verify Drug Integrity: Ensure your this compound stock solution is correctly prepared, stored, and has not degraded.
-
Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out cross-contamination.[9]
-
Mycoplasma Testing: Check for mycoplasma contamination, which can significantly alter cellular responses to drugs.[9][10][11]
-
Confirm IC50 Shift: Perform a dose-response experiment with the parental (sensitive) and suspected resistant cell lines side-by-side to quantitatively confirm the increase in the half-maximal inhibitory concentration (IC50).[12][13][14]
Troubleshooting Guide
Q: My IC50 value for this compound has significantly increased. How do I confirm resistance?
A: A significant (typically >3-fold) and reproducible increase in the IC50 value is the primary indicator of acquired resistance. To confirm, you should perform a cell viability assay comparing the parental sensitive line with the newly developed resistant line.
Data Presentation: Comparative IC50 Values
The following table shows representative data from a cell viability assay comparing a sensitive parental cell line (CELL-S) with its this compound resistant derivative (CELL-R).
| Cell Line | Treatment | IC50 (nM) [95% CI] | Fold Resistance |
| CELL-S | This compound | 15.2 [12.1 - 19.0] | 1.0 |
| CELL-R | This compound | 245.8 [210.5 - 287.1] | 16.2 |
This data clearly indicates a >16-fold increase in resistance in the CELL-R line.
Q: How can I determine if resistance is due to a mutation in the RTK-X target?
A: The most direct method is to sequence the kinase domain of the RTK-X gene.
-
Action: Extract RNA from both sensitive and resistant cells, reverse transcribe to cDNA, and then PCR amplify the RTK-X kinase domain. Send the purified PCR product for Sanger sequencing.[15][16]
-
Expected Result: Comparison of the sequences may reveal a point mutation in the resistant cells that is absent in the sensitive cells. A common "gatekeeper" mutation, analogous to T790M in EGFR or T315I in BCR-ABL, might be identified.[1][17]
Q: What are the signs of bypass pathway activation?
A: Bypass pathway activation is often characterized by the hyper-phosphorylation of a different receptor tyrosine kinase (RTK) that can compensate for the loss of RTK-X signaling.
-
Action: Use Western blotting to probe for the phosphorylated (activated) forms of common bypass RTKs, such as p-MET, p-EGFR, or p-HER2, in lysates from both sensitive and resistant cells.[3][18][19] It is crucial to also probe for the total protein levels as a control.[20][21]
-
Expected Result: You may observe a strong band for a phosphorylated RTK (e.g., p-MET) in the resistant cell line that is weak or absent in the sensitive line, while total MET levels may be similar. This indicates that the MET pathway has been activated to bypass this compound's inhibition of RTK-X.[5][22]
Q: Could drug efflux be responsible for the observed resistance? How do I test this?
A: Overexpression of drug efflux pumps is a common, non-specific resistance mechanism.
-
Action 1 (Protein Level): Perform a Western blot for common ABC transporters like P-gp (MDR1/ABCB1) or BCRP (ABCG2).[6][7][23]
-
Action 2 (Functional Assay): Treat the resistant cells with this compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-gp). If the resistance is mediated by that pump, co-treatment with the inhibitor should restore sensitivity to this compound, resulting in a lower IC50 value.
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay
This protocol describes a typical endpoint cell viability assay using a reagent like CellTiter-Glo®.
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate in 90 µL of complete growth medium. Incubate for 24 hours.
-
Drug Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium at 10X the final concentration.
-
Treatment: Add 10 µL of the 10X drug dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Reading: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and media-only control (0% viability). Plot the normalized response versus the log of the drug concentration and fit a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[24][25]
Protocol 2: Western Blot Analysis for Phosphorylated Proteins
This protocol is optimized for detecting changes in protein phosphorylation.
-
Sample Preparation: Lyse cells in a RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[26][27] Keep samples on ice at all times.
-
Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[20][26][27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-p-MET) diluted in 5% BSA/TBST.
-
Washing: Wash the membrane 3x for 5 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-MET) or a loading control (e.g., β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits RTK-X; resistance can arise via MET bypass.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ABC transporter - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. clyte.tech [clyte.tech]
- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. cda-amc.ca [cda-amc.ca]
- 16. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 27. researchgate.net [researchgate.net]
best practices for long-term UT-34 treatment in vitro
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term in vitro treatment with UT-34.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, selective, and orally bioactive second-generation pan-Androgen Receptor (AR) antagonist and degrader.[1][2] Its primary mechanism involves binding to both the ligand-binding domain (LBD) and the N-terminal activation function-1 (AF-1) domain of the AR.[1][3] This binding event induces the degradation of the AR protein, including common mutants and the AR-V7 splice variant, through the ubiquitin-proteasome pathway.[1][2][3]
Q2: What is the recommended solvent and how should stock solutions be prepared and stored? A2: this compound is soluble in DMSO, with a suggested concentration of up to 250 mg/mL.[1] It is critical to use newly opened, non-hygroscopic DMSO for preparing stock solutions, as moisture can significantly impact solubility.[1] For long-term storage, stock solutions are stable at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
Q3: What are the typical working concentrations for this compound in in vitro experiments? A3: The effective concentration of this compound can vary by cell line and assay type. Inhibition of cancer cell growth and expression of AR target genes (like PSA and FKBP5) in LNCaP cells begins at concentrations as low as 100 nM, with maximal effects often observed around 10 µM.[1][2] A significant reduction in AR protein levels has been demonstrated at 1 µM (1000 nM) after 24 hours of treatment.[1] For initial experiments, a dose-response curve from 100 nM to 10 µM is recommended.
Q4: How does this compound's activity in long-term culture compare to other AR antagonists? A4: Unlike canonical AR antagonists such as enzalutamide, which can lose efficacy over time (e.g., by 21 days) due to cellular metabolic changes, this compound has been shown to elicit a sustained inhibitory effect on AR target genes in long-term culture.[4] This is attributed to its distinct mechanism of action, targeting the N-terminus domain (NTD) for degradation.[4]
Q5: Is this compound selective for the Androgen Receptor? A5: Yes, this compound demonstrates high selectivity for the AR. Studies in cell lines expressing other hormone receptors, such as ZR-75-1 cells, showed that this compound treatment resulted in the downregulation of AR protein levels but not estrogen receptor (ER) or progesterone receptor (PR) levels.[1][2] Similarly, in MDA-MB-453 cells, this compound induced the degradation of AR but not the glucocorticoid receptor (GR).[1][2]
Troubleshooting Guides
Problem: I am observing a decrease in this compound efficacy over several weeks of continuous treatment.
-
Possible Cause 1: Compound Instability/Degradation. While this compound is generally stable, improper storage of stock solutions or repeated freeze-thaw cycles can lead to degradation. Additionally, the half-life of the compound in culture media at 37°C may be limited.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each media change. Avoid using stock solutions that have been stored at -20°C for more than a month or at -80°C for more than six months.[1] Consider increasing the frequency of media changes (e.g., every 48-72 hours) to ensure a consistent, effective concentration.
-
-
Possible Cause 2: Cell Culture Contamination. Low-level, chronic contamination (especially by mycoplasma) can alter cellular metabolism and drug response, which may manifest as apparent drug resistance.[5][] Mycoplasma contamination does not typically cause visible turbidity in the medium.[]
-
Solution: Regularly test your cell cultures for mycoplasma. If contamination is detected, discard the culture and start a new one from a frozen, uncontaminated stock. Always practice strict aseptic techniques.[7]
-
-
Possible Cause 3: Altered Cellular Sensitivity. Prolonged exposure to a cytotoxic or cytostatic agent can sometimes lead to the selection of a resistant cell population.[8]
-
Solution: Perform a dose-response experiment on the long-term treated cells and compare it to the parental cell line to confirm a shift in IC50. Analyze downstream markers (AR levels, target gene expression) to verify that the pathway is still being inhibited.
-
Problem: My cells show signs of cytotoxicity (e.g., rounding, detachment, floating dead cells) that seem excessive or unrelated to the expected phenotype.
-
Possible Cause 1: Solvent Toxicity. The vehicle for this compound, DMSO, can be toxic to cells at higher concentrations. The final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%.
-
Solution: Calculate the final DMSO concentration in your media and ensure it is within a non-toxic range. Run a vehicle-only control (cells treated with the same concentration of DMSO as your highest this compound dose) to assess solvent-specific toxicity.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations. While this compound is highly selective, supra-pharmacological concentrations (e.g., well above 10 µM) may induce off-target cytotoxic effects.[9]
-
Solution: Confirm that you are using the correct concentration. Perform a viability assay (e.g., MTS or ATP-based assay) alongside your primary endpoint assay to distinguish specific anti-proliferative effects from general cytotoxicity.[10] If possible, lower the concentration to the minimum required to achieve AR degradation.
-
Problem: I see a precipitate in my culture medium after adding this compound.
-
Possible Cause 1: Poor Solubility. The compound may be precipitating out of the aqueous culture medium, especially at higher concentrations or if the stock solution was not prepared correctly.
-
Solution: Ensure the stock solution is fully dissolved in DMSO before diluting it into the culture medium. When adding the drug to the medium, vortex or pipette vigorously to ensure rapid and even distribution. Avoid making final dilutions directly from a highly concentrated stock; perform serial dilutions.
-
-
Possible Cause 2: Interaction with Media Components. Some compounds can interact with proteins or other components in fetal bovine serum (FBS), leading to precipitation.
-
Solution: Try pre-diluting the this compound in a small volume of serum-free medium before adding it to the final volume of complete (serum-containing) medium. Visually inspect the medium for clarity after addition.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
| Target | IC₅₀ Value | Cell Line / System |
|---|---|---|
| Wild-Type AR | 211.7 nM | Not Specified |
| F876L-mutant AR | 262.4 nM | Not Specified |
| W741L-mutant AR | 215.7 nM | Not Specified |
Data sourced from MedChemExpress and other publications.[1][2]
Table 2: Recommended this compound Concentrations for In Vitro Assays
| Assay | Recommended Concentration Range | Target Cell Line | Treatment Duration |
|---|---|---|---|
| Inhibition of Cell Growth | 100 nM - 10 µM | LNCaP | >24 hours |
| Inhibition of AR Target Genes (PSA, FKBP5) | 100 nM - 10 µM | LNCaP | 24 hours |
| AR Protein Degradation | ≥ 1 µM | LNCaP, ZR-75-1 | 24 hours |
| Sustained Inhibition of AR Target Genes | 10 µM | LNCaP (3D Culture) | 4 - 21 days |
Data compiled from multiple sources.[1][4]
Table 3: this compound Solubility and Storage
| Parameter | Specification | Notes |
|---|---|---|
| Solvent | DMSO | Use newly opened, non-hygroscopic DMSO.[1] |
| Maximum Stock Concentration | 250 mg/mL (701.71 mM) | May require ultrasonic treatment to fully dissolve.[1] |
| Stock Solution Storage (-20°C) | 1 month | Use within one month.[1] |
| Stock Solution Storage (-80°C) | 6 months | Use within six months.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. If needed, use a brief sonication step. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store aliquots at -80°C for long-term use (up to 6 months).[1]
Protocol 2: Long-Term (14-Day) In Vitro Treatment
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in appropriate culture vessels at a low density to allow for extended growth without over-confluence.
-
Initial Treatment (Day 0): 24 hours after seeding, replace the medium with fresh complete medium containing either the desired concentration of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Media Changes: Replace the culture medium with freshly prepared treatment or vehicle medium every 2-3 days. This ensures a consistent drug concentration and replenishment of nutrients.
-
Cell Passaging: If cells reach ~80-90% confluence during the 14-day period, they must be passaged. a. Detach cells using standard trypsinization methods. b. Neutralize trypsin and centrifuge the cells. c. Resuspend the cell pellet in fresh medium containing the appropriate treatment (this compound or vehicle). d. Re-seed a fraction of the cells into new culture vessels and bring to the correct volume with the corresponding treatment medium.
Protocol 3: Western Blot for AR Protein Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel via SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody against AR (e.g., AR-N20) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Diagrams
Caption: Mechanism of action for this compound in degrading the Androgen Receptor.
Caption: Experimental workflow for long-term in vitro treatment with this compound.
Caption: Logic flow diagram for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. oncternaltherapeutics.com [oncternaltherapeutics.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Prolonged exposure to the candidate microbicide C31G differentially reduces cellular sensitivity to agent re-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of chronic exposure to 4 cigarette smoke condensates in 2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
UT-34 vs. Enzalutamide in Castration-Resistant Prostate Cancer (CRPC) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of UT-34 and enzalutamide, two distinct androgen receptor (AR) targeting agents, in castration-resistant prostate cancer (CRPC) models. The information presented is supported by experimental data to aid in the evaluation of these compounds for further research and development.
At a Glance: this compound and Enzalutamide
| Feature | This compound | Enzalutamide |
| Mechanism of Action | Pan-Androgen Receptor (AR) Antagonist and Degrader | Androgen Receptor (AR) Signaling Inhibitor |
| Target | Binds to AR's ligand-binding domain (LBD) and N-terminal domain (NTD), inducing AR degradation via the ubiquitin-proteasome pathway.[1][2][3][4][5] | Competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs AR binding to DNA.[1][6][7][8][9][10][11][12] |
| Activity in Enzalutamide-Resistant Models | Demonstrates significant activity in enzalutamide-resistant CRPC models, including those with AR mutations and AR-V7 splice variants.[1][2][4][5][11][13] | Reduced efficacy in models with AR mutations (e.g., F876L) and AR splice variants that lack the LBD.[14][15] |
| Oral Bioavailability | Yes[1][2][3][4] | Yes[10] |
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and enzalutamide in various CRPC models.
Table 1: In Vitro Efficacy in CRPC Cell Lines
| Cell Line | Compound | IC50 (nM) for Cell Proliferation | AR Degradation | Reference |
| LNCaP (Enzalutamide-Sensitive) | This compound | ~100 | Yes (at 1000 nM) | [1][11] |
| Enzalutamide | - | No | [11] | |
| MR49F (Enzalutamide-Resistant LNCaP) | This compound | More potent than enzalutamide | Yes | [11] |
| Enzalutamide | Less potent | No | [11] | |
| VCaP (AR Amplified) | This compound | Inhibits proliferation | Yes | [11] |
| Enzalutamide | Suppresses cell growth and induces apoptosis | No | [6][12] |
Note: A direct side-by-side IC50 comparison in the same study for both compounds was not consistently available in the reviewed literature. The table reflects the reported relative potency.
Table 2: In Vivo Efficacy in CRPC Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Key Findings | Reference |
| Enzalutamide-Resistant CRPC | This compound | 60 mg/kg/day | Suppressed tumor growth | This compound is effective in models where enzalutamide has failed. | [12] |
| Enzalutamide-Resistant CRPC | This compound | 20-40 mg/kg/day | Induced tumor regression | Degradation of AR may be necessary for tumor regression. | [1][4] |
| Intact Immunocompromised Rats | This compound | Not Specified | Induced tumor regression | Demonstrates efficacy in a non-castrated model. | [2][4] |
Experimental Protocols
Western Blot Analysis for Androgen Receptor Degradation
This protocol is adapted from standard methodologies to assess the degradation of the androgen receptor upon treatment with this compound.
-
Cell Culture and Treatment:
-
Culture CRPC cell lines (e.g., LNCaP, MR49F) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound, enzalutamide (as a negative control for degradation), and a vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the androgen receptor (e.g., anti-AR N-20 or C-19) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Cell Proliferation (MTT) Assay
This protocol outlines a common method for assessing the effect of this compound and enzalutamide on the proliferation of CRPC cells.
-
Cell Seeding:
-
Seed CRPC cells (e.g., LNCaP, MR49F) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and enzalutamide for 72 hours. Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each compound.
-
In Vivo Xenograft Model of Enzalutamide-Resistant CRPC
This protocol describes the generation and use of an enzalutamide-resistant xenograft model to compare the in vivo efficacy of this compound and enzalutamide.
-
Cell Line and Animal Model:
-
Use an enzalutamide-resistant CRPC cell line (e.g., MR49F) for implantation.
-
Use immunodeficient mice (e.g., male nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously inject approximately 1-5 million enzalutamide-resistant CRPC cells mixed with Matrigel into the flanks of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control (administered orally)
-
Enzalutamide (e.g., 10-50 mg/kg, administered orally daily)
-
This compound (e.g., 20-60 mg/kg, administered orally daily)
-
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for AR levels, immunohistochemistry for proliferation markers like Ki-67).
-
Monitor serum PSA levels throughout the study as a biomarker of tumor activity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of Enzalutamide.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Comparing this compound and Enzalutamide.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Androgen Receptor Degraders: UT-34 and Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to conventional AR inhibitors has driven the development of novel therapeutic strategies aimed at not just inhibiting but eliminating the AR protein. This guide provides an objective comparison of UT-34, a selective androgen receptor degrader (SARD), with other prominent AR degraders, including the PROTACs (Proteolysis Targeting Chimeras) Bavdegalutamide (ARV-110) and ARD-61. We present available preclinical data, detailed experimental methodologies, and visualizations of key biological pathways to support informed decision-making in the development of next-generation prostate cancer therapies.
Mechanism of Action: SARDs vs. PROTACs
This compound is a second-generation pan-androgen receptor (AR) antagonist and a selective androgen receptor degrader (SARD).[1][2] Its mechanism of action involves binding to both the ligand-binding domain (LBD) and the N-terminal activation function-1 (AF-1) domain of the AR. This dual binding induces a conformational change that leads to the degradation of the AR protein through the ubiquitin-proteasome pathway.[1][3] This mechanism is effective against wild-type AR, clinically relevant AR mutants, and splice variants like AR-V7.[2][4]
In contrast, Bavdegalutamide (ARV-110) and ARD-61 are PROTACs. These are heterobifunctional molecules that consist of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase.[5][6] This proximity facilitates the transfer of ubiquitin to the AR, marking it for degradation by the proteasome.[5][7] Bavdegalutamide recruits the cereblon (CRBN) E3 ligase, while ARD-61 utilizes the von Hippel-Lindau (VHL) E3 ligase.[8][9]
Preclinical Performance: A Comparative Overview
The following tables summarize the available preclinical data for this compound, Bavdegalutamide (ARV-110), and ARD-61. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | AR Status | IC50 (nM) | Reference(s) |
| This compound | LNCaP | T877A mutant | 211.7 (Wild-type AR) | [2] |
| - | F876L mutant | 262.4 | [2] | |
| - | W741L mutant | 215.7 | [2] | |
| Bavdegalutamide (ARV-110) | VCaP | Wild-type, Amplified | 1.5 | [10] |
| LNCaP | T878A mutant | 16.2 | [10] | |
| ARD-61 | MDA-MB-453 | AR+ Breast Cancer | 235 | [9] |
| HCC1428 | AR+ Breast Cancer | 121 | [9] | |
| MCF-7 | AR+ Breast Cancer | 39 | [9] | |
| BT-549 | AR+ Breast Cancer | 147 | [9] | |
| MDA-MB-415 | AR+ Breast Cancer | 380 | [9] |
Table 2: In Vitro AR Degradation (DC50)
| Compound | Cell Line | AR Status | DC50 (nM) | Reference(s) |
| This compound | LNCaP | T877A mutant | Reduction at 1000 nM* | [2] |
| Bavdegalutamide (ARV-110) | VCaP | Wild-type, Amplified | < 1 | [10] |
| LNCaP | T878A mutant | < 1 | [10] | |
| ARD-61 | MDA-MB-453 | AR+ Breast Cancer | 0.44 | [11] |
| MCF-7 | AR+ Breast Cancer | 1.8 | [11] | |
| BT-549 | AR+ Breast Cancer | 2.0 | [11] | |
| HCC1428 | AR+ Breast Cancer | 2.4 | [11] | |
| MDA-MB-415 | AR+ Breast Cancer | 3.0 | [11] | |
| T47D | AR+ Breast Cancer | 0.17 | [12] |
*Note: A specific DC50 value for this compound was not available in the reviewed literature. The provided data indicates AR degradation at a concentration of 1000 nM.
Signaling Pathways and Mechanisms
The following diagrams illustrate the distinct mechanisms of action of SARDs and PROTACs in inducing androgen receptor degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline representative protocols for key experiments used to evaluate AR degraders.
Western Blot for AR Degradation
This protocol is used to quantify the amount of AR protein in cells following treatment with a test compound.
1. Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the AR degrader (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the AR protein levels to the loading control.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
This protocol measures the mRNA levels of AR-regulated genes (e.g., PSA, FKBP5) to assess the functional consequences of AR degradation.
1. Cell Culture and Treatment:
-
Follow the same procedure as for the Western Blot protocol.
2. RNA Extraction:
-
Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
3. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
4. qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., PSA, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
Cell Viability Assay
This protocol assesses the effect of AR degraders on the proliferation and viability of prostate cancer cells.
1. Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the AR degrader or vehicle control.
3. Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
4. Viability Assessment:
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (a water-soluble tetrazolium salt) to each well.
-
Incubate for 2-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of UT-34's Efficacy in Modulating Prostate-Specific Antigen Levels
This guide provides a comparative analysis of the novel androgen receptor (AR) antagonist and degrader, UT-34, against other therapeutic alternatives in its effect on Prostate-Specific Antigen (PSA) levels. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and detailed methodologies.
Comparative Efficacy on PSA Levels: this compound vs. Alternatives
The following table summarizes the quantitative effects of this compound and its alternatives on PSA levels, based on available in vitro and clinical data. This compound demonstrates a potent ability to inhibit PSA expression, a key biomarker in prostate cancer.
| Intervention | Mechanism of Action | Experimental Model | Key Findings on PSA Levels |
| This compound | Androgen Receptor (AR) Antagonist and Degrader | LNCaP prostate cancer cells (in vitro) | Inhibits the expression of PSA starting from 100 nM, with maximum effect observed at 10 μM.[1] |
| Enzalutamide | Second-generation AR Antagonist | LNCaP cells (in vitro) | Inhibits AR signaling in a dose-dependent manner (IC50 for PSA: 0.18 μM). |
| Clinical Trials (nmCRPC) | 97% of patients showed at least a 50% decrease in PSA levels; 38% of patients had a PSA decrease of at least 90%.[1] | ||
| Dietary Interventions | Varies (e.g., antioxidant, anti-inflammatory effects) | Human observational studies | A healthy plant-based diet is associated with a decreased probability of elevated PSA (OR = 0.47). |
| Exercise | Varies (e.g., weight management, reduced inflammation) | Human interventional studies | High-intensity interval training may decrease PSA levels by around -1.1 μg/L in three months in patients on ADT.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing the efficacy of compounds like this compound on PSA levels.
LNCaP Cell Culture
The LNCaP cell line is a cornerstone for in vitro prostate cancer research due to its expression of a functional androgen receptor.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For androgen-deprivation studies, charcoal-stripped FBS is used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are passaged. The flask is rinsed with PBS, and cells are detached using a brief incubation with 0.25% Trypsin-EDTA. The trypsin is neutralized with complete growth medium, and the cells are centrifuged and re-seeded in new flasks.
In Vitro Treatment with Androgen Receptor Antagonists
This protocol outlines the treatment of LNCaP cells to assess the dose-dependent effects of AR antagonists on PSA expression.
-
Cell Seeding: LNCaP cells are seeded in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Androgen Stimulation: For experiments measuring the antagonistic effect, cells are typically cultured in a medium with a synthetic androgen, such as R1881 (e.g., at 0.1 nM), to stimulate AR activity and PSA expression.
-
Drug Treatment: The compound of interest (e.g., this compound, enzalutamide) is added to the culture medium at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the treatment for a specified period, typically 24 to 72 hours, to allow for changes in gene expression.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR) for PSA mRNA
RT-qPCR is a sensitive method to quantify changes in gene expression.
-
RNA Isolation: After treatment, total RNA is extracted from the LNCaP cells using a commercial RNA isolation kit following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for PSA (KLK3) and a housekeeping gene (e.g., GAPDH for normalization), and a fluorescent dye-based detection system (e.g., SYBR Green or TaqMan probe).
-
Data Analysis: The relative expression of PSA mRNA is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the PSA expression to the housekeeping gene and comparing the treatment groups to the vehicle control.
LNCaP Xenograft Model in Mice
This in vivo model is crucial for evaluating the anti-tumor efficacy of compounds in a living organism.
-
Animal Model: Immunocompromised male mice (e.g., nude or SCID) are used to prevent rejection of the human LNCaP cells.
-
Cell Preparation and Implantation: LNCaP cells are harvested, counted, and resuspended in a solution containing Matrigel to support tumor formation. The cell suspension is then subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Serum may also be collected to measure PSA levels.
Visualizing Experimental and Biological Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the validation of this compound's effect on PSA levels.
Caption: Experimental workflow for evaluating a compound's effect on PSA levels.
References
Comparative Analysis of UT-34: A Selective Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UT-34, a second-generation pan-androgen receptor (AR) antagonist and selective androgen receptor degrader (SARD), with other AR-targeted therapies. We will delve into its cross-reactivity profile with other nuclear receptors, present supporting experimental data, and provide detailed methodologies for key assays.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule that functions as both an antagonist and a degrader of the androgen receptor. It binds to the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR, leading to the degradation of the receptor through the ubiquitin-proteasome pathway. This dual mechanism of action makes it a promising candidate for overcoming resistance to traditional antiandrogen therapies in conditions like castration-resistant prostate cancer.
Cross-Reactivity Profile of this compound with Other Nuclear Receptors
A critical aspect of any targeted therapy is its selectivity. This compound has been reported to be highly selective for the androgen receptor. While comprehensive quantitative data from a head-to-head screen against a full panel of nuclear receptors is not publicly available, studies have consistently demonstrated its lack of significant activity against other key steroid hormone receptors.
Qualitative Selectivity Data for this compound:
-
Glucocorticoid Receptor (GR): Studies have shown that this compound induces the downregulation of AR but not the glucocorticoid receptor.
-
Estrogen Receptor (ER): Treatment with this compound has been observed to downregulate AR protein levels without affecting estrogen receptor levels.
-
Progesterone Receptor (PR): Similarly, this compound does not impact the protein levels of the progesterone receptor.
This high selectivity is a significant advantage, as off-target effects on other nuclear receptors can lead to undesirable side effects.
Comparison with Alternative Androgen Receptor Antagonists
To provide context for the performance of this compound, it is compared here with two widely used AR antagonists, enzalutamide and bicalutamide.
Table 1: Comparison of this compound with Enzalutamide and Bicalutamide
| Feature | This compound | Enzalutamide | Bicalutamide |
| Mechanism of Action | AR Antagonist & Degrader (SARD) | AR Antagonist | AR Antagonist |
| AR Binding Affinity | High | High (5- to 8-fold higher than bicalutamide)[1] | Moderate |
| Selectivity | High (selective for AR over GR, ER, PR) | High | Generally selective for AR, but can have weak agonist activity in some contexts.[2] |
| Efficacy in Enzalutamide-Resistant Models | Reported to be more potent than enzalutamide[3] | N/A | Limited efficacy |
| Effect on AR Protein Levels | Induces AR degradation | Does not induce degradation | Does not induce degradation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to determine the selectivity and activity of compounds like this compound.
Nuclear Receptor Transactivation Assay (Reporter Gene Assay)
This assay determines the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor.
Objective: To quantify the agonist or antagonist activity of this compound on a panel of nuclear receptors (e.g., AR, GR, ER, PR, etc.).
Materials:
-
HEK293T cells
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Expression plasmids for the full-length nuclear receptor or its ligand-binding domain fused to a Gal4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (or Gal4 upstream activation sequences).
-
A control plasmid expressing Renilla luciferase for normalization.
-
This compound and other test compounds.
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System).
-
Luminometer.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other test compounds. For antagonist assays, co-treat with a known agonist for the respective nuclear receptor. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Competitive Binding Assay (TR-FRET)
This assay measures the ability of a compound to displace a fluorescently labeled ligand from a nuclear receptor, thereby determining its binding affinity. The LanthaScreen™ TR-FRET assay is a common platform for this purpose.
Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor and its cross-reactivity with other nuclear receptors.
Materials:
-
Purified, GST-tagged nuclear receptor ligand-binding domain (LBD) of interest (e.g., AR, GR, ER, PR).
-
Terbium-labeled anti-GST antibody.
-
Fluorescently labeled ligand (Fluormone™) specific for the nuclear receptor.
-
Assay buffer.
-
This compound and other test compounds.
-
384-well microplates.
-
TR-FRET-compatible plate reader.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound and other test compounds in the assay buffer.
-
Reagent Preparation: Prepare a solution containing the nuclear receptor LBD and the terbium-labeled anti-GST antibody in the assay buffer. Prepare a separate solution of the fluorescently labeled ligand.
-
Assay Assembly: In a 384-well plate, add the test compounds, followed by the nuclear receptor/antibody mix.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for compound binding.
-
Fluormone™ Addition: Add the fluorescently labeled ligand to all wells.
-
Incubation: Incubate the plate for another specified period (e.g., 2-4 hours) to reach binding equilibrium.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Conclusion
This compound demonstrates a promising profile as a highly selective androgen receptor antagonist and degrader. Its dual mechanism of action and high selectivity for the AR over other nuclear receptors, such as GR, ER, and PR, suggest a favorable therapeutic window with potentially fewer off-target side effects compared to less selective compounds. While direct quantitative cross-reactivity data across a comprehensive nuclear receptor panel remains to be fully elucidated in publicly accessible literature, the available evidence strongly supports its specificity. Further preclinical and clinical studies will be instrumental in fully characterizing its selectivity and establishing its clinical utility. The experimental protocols provided herein offer a framework for researchers to independently verify and expand upon these findings.
References
A Head-to-Head Comparison of Selective Androgen Receptor Degraders (SARDs) in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapeutics is continually evolving, with a significant focus on overcoming resistance to conventional androgen receptor (AR) inhibitors. Selective Androgen Receptor Degraders (SARDs) represent a promising strategy by not only blocking AR signaling but also inducing the degradation of the AR protein itself. This guide provides a head-to-head comparison of key SARDs in development, summarizing their performance based on available preclinical and clinical data, and detailing the experimental methodologies used for their evaluation.
Introduction to SARDs in Prostate Cancer
Standard androgen deprivation therapies and second-generation antiandrogens like enzalutamide have been pivotal in managing prostate cancer. However, resistance often emerges through mechanisms such as AR gene amplification, point mutations, and the expression of constitutively active AR splice variants (AR-Vs), which often lack the ligand-binding domain (LBD) targeted by conventional inhibitors. SARDs, many of which are Proteolysis Targeting Chimeras (PROTACs), offer a distinct mechanism of action. These heterobifunctional molecules link the AR protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This approach aims to eliminate the AR protein entirely, thereby overcoming common resistance mechanisms.
Mechanism of Action: SARDs vs. Traditional AR Inhibitors
Traditional AR inhibitors competitively bind to the LBD of the receptor, preventing androgen binding and subsequent activation. In contrast, SARDs, particularly PROTACs, induce the degradation of the entire AR protein. This fundamental difference in their mechanism of action is a key advantage in overcoming resistance.
UT-34 Demonstrates Superior In Vivo Tumor Regression in Enzalutamide-Resistant Prostate Cancer Models
FOR IMMEDIATE RELEASE
Memphis, TN – Preclinical research highlights the potent anti-tumor activity of UT-34, a novel second-generation selective androgen receptor degrader (SARD), in compelling in vivo models of enzalutamide-resistant prostate cancer. The studies demonstrate that this compound not only inhibits tumor growth but also induces significant tumor regression, offering a promising therapeutic strategy for patients who have developed resistance to current standard-of-care treatments.
This compound distinguishes itself from conventional androgen receptor (AR) antagonists by its dual mechanism of action. It competitively binds to the N-terminal domain of the AR, including the enzalutamide-resistant splice variant AR-V7, and subsequently triggers the degradation of the AR protein via the ubiquitin-proteasome pathway. This degradation of the primary driver of prostate cancer growth is crucial for its enhanced efficacy in resistant tumors.
Comparative Efficacy of this compound in Enzalutamide-Resistant Xenograft Models
In vivo studies utilizing xenograft models of enzalutamide-resistant prostate cancer have substantiated the superior efficacy of this compound compared to enzalutamide.
| Parameter | This compound | Enzalutamide | Vehicle Control |
| Cell Line | VCaP (Enzalutamide-Resistant) | VCaP (Enzalutamide-Resistant) | VCaP (Enzalutamide-Resistant) |
| Dosage | 10, 20, 30 mg/kg (oral, daily) | 30 mg/kg (oral, daily) | - |
| Tumor Growth Inhibition | Dose-proportional inhibition | Moderate inhibition | - |
| Tumor Regression | Observed at effective doses | Not significant | - |
| Cell Line | 22RV1 (AR-V7 Positive) | 22RV1 (AR-V7 Positive) | 22RV1 (AR-V7 Positive) |
| Dosage | 60 mg/kg (oral, daily) | 30 mg/kg (oral, daily) | - |
| Tumor Growth Inhibition | Significant inhibition | Minimal inhibition | - |
| Tumor Regression | Induced regression | No regression | - |
Table 1: Summary of in vivo efficacy of this compound in enzalutamide-resistant prostate cancer xenograft models.
Preclinical findings indicate that at doses sufficient to induce AR degradation, this compound leads to the regression of established enzalutamide-resistant tumors.[1][2] In contrast, lower doses that primarily achieve AR antagonism result in tumor growth inhibition without significant shrinkage.[1][2] This dose-dependent effect underscores the critical role of AR degradation in overcoming therapeutic resistance.
Experimental Protocols
Enzalutamide-Resistant VCaP Xenograft Model
-
Cell Line: Enzalutamide-resistant VCaP human prostate cancer cells.
-
Animal Model: Immunocompromised rats.
-
Tumor Implantation: Subcutaneous injection of VCaP cells.
-
Treatment: Once tumors were established, animals received daily oral gavage of this compound at 10, 20, or 30 mg/kg, enzalutamide at 30 mg/kg, or vehicle control.
-
Endpoint Analysis: Tumor volume was monitored regularly to assess tumor growth inhibition and regression.
AR-V7 Positive 22RV1 Xenograft Model
-
Cell Line: 22RV1 human prostate cancer cells, which express the AR-V7 splice variant.
-
Animal Model: Castrated male immunocompromised rats.
-
Tumor Implantation: Subcutaneous injection of 22RV1 cells.
-
Treatment: Following tumor establishment, animals were treated with daily oral gavage of this compound at 60 mg/kg, enzalutamide at 30 mg/kg, or vehicle control.
-
Endpoint Analysis: Tumor growth was measured to determine the level of inhibition.
Visualizing the Mechanism and Workflow
To elucidate the processes underlying this compound's efficacy, the following diagrams illustrate its mechanism of action and the experimental workflow.
The compelling preclinical data for this compound in enzalutamide-resistant prostate cancer models underscore its potential as a next-generation therapeutic. By effectively degrading the androgen receptor, this compound overcomes a key mechanism of resistance to current therapies, leading to significant tumor regression in vivo. These findings provide a strong rationale for the continued clinical development of this compound for patients with advanced, treatment-resistant prostate cancer.
References
UT-34: A Novel Androgen Receptor Antagonist and Degrader Demonstrates Superior Efficacy in AR-Mutant Cancers
For Immediate Release
A comprehensive analysis of preclinical data reveals that UT-34, a novel pan-androgen receptor (AR) antagonist and degrader, exhibits significant efficacy against castration-resistant prostate cancer (CRPC) models, particularly those harboring androgen receptor mutations that confer resistance to current therapies. This guide provides a detailed comparison of this compound with other AR antagonists, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound distinguishes itself from conventional AR antagonists through its dual mechanism of action. It not only competitively inhibits the AR ligand-binding domain (LBD) but also induces the degradation of both full-length AR and clinically relevant splice variants, such as AR-V7, which lack the LBD and are a key driver of resistance to drugs like enzalutamide.[1][2][3]
Comparative Efficacy in AR-Mutant Models
Quantitative data from multiple studies demonstrate the potent activity of this compound against wild-type and various mutant forms of the androgen receptor. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in comparison to other AR antagonists.
| Compound | Wild-Type AR (IC50, nM) | F876L-AR (IC50, nM) | W741L-AR (IC50, nM) | T877A-AR (IC50, nM) |
| This compound | 211.7[1][2] | 262.4[1][2] | 215.7[1][2] | 80.78[4] |
| Enzalutamide | - | Agonist activity[5] | - | - |
| Bicalutamide | - | - | Agonist activity[6] | Agonist activity[6] |
Table 1: Comparative IC50 Values of AR Antagonists against Wild-Type and Mutant Androgen Receptors. Data compiled from multiple sources. A lower IC50 value indicates higher potency. The F876L mutation confers resistance to enzalutamide, while the W741L and T877A mutations can convert bicalutamide and other antagonists into agonists.
Mechanism of Action: A Dual Approach to Overcoming Resistance
This compound's unique ability to both antagonize and degrade the androgen receptor provides a significant advantage in overcoming resistance mechanisms. Unlike traditional non-steroidal antiandrogens that solely block AR signaling, this compound actively removes the receptor protein from the cancer cell.[1][2] This degradation is mediated through the ubiquitin-proteasome pathway.[1][2]
Caption: Androgen Receptor Signaling and Inhibition Pathway.
This dual action is particularly effective against cancers expressing AR splice variants like AR-V7, which lack the ligand-binding domain targeted by many AR antagonists. By promoting the degradation of both full-length AR and AR-V7, this compound can overcome this common resistance mechanism.[2][3]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of AR antagonists.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, enzalutamide) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for AR and PSA Expression
This technique is used to detect and quantify the levels of specific proteins, such as the androgen receptor and its downstream target, prostate-specific antigen (PSA).
-
Cell Culture and Treatment: Culture prostate cancer cells and treat them with the desired compounds for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for AR, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of AR and PSA to the loading control.
Caption: Western Blot Experimental Workflow.
AR Degradation Assay
This assay specifically assesses the ability of a compound to induce the degradation of the androgen receptor.
-
Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP) and treat them with the test compound (e.g., this compound) or a vehicle control over a time course (e.g., 0, 4, 8, 16, 24 hours).
-
Western Blot Analysis: Perform Western blot analysis as described above to determine the levels of AR protein at each time point. A decrease in the AR protein band intensity over time in the treated cells compared to the control indicates degradation.
Conclusion
The available preclinical data strongly suggest that this compound is a promising therapeutic agent for AR-mutant cancers, particularly in the context of resistance to current standards of care. Its dual mechanism of AR antagonism and degradation provides a robust strategy to overcome key resistance mechanisms, including those mediated by AR mutations and the expression of AR splice variants. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into improved outcomes for patients with advanced prostate cancer.
References
Independent Validation of UT-34's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UT-34 (also known as ONCT-534), a second-generation pan-androgen receptor (AR) antagonist and degrader, with other alternatives, supported by available experimental data. This compound has been investigated for the treatment of castration-resistant prostate cancer (CRPC), particularly in cases resistant to current therapies.
Mechanism of Action: A Dual Approach to Targeting the Androgen Receptor
This compound distinguishes itself from conventional androgen receptor inhibitors through its dual mechanism of action. It not only acts as an antagonist, blocking the binding of androgens to the AR, but it also induces the degradation of the AR protein.[1][2] This is achieved through its binding to both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR.[1][2][3] This interaction recruits the ubiquitin-proteasome machinery, leading to the destruction of the AR protein.[1][2][4]
A key advantage of this dual mechanism is its efficacy against various forms of the androgen receptor, including wild-type AR, AR with ligand-binding domain mutations (e.g., F876L, W741L), and the constitutively active AR splice variant 7 (AR-V7).[1][3][5] AR-V7 lacks the LBD, the target of many current anti-androgen therapies like enzalutamide, and is a major contributor to drug resistance.[3][6] By targeting a different domain for degradation, this compound offers a potential strategy to overcome this resistance mechanism.[3][5][7]
Comparative Performance Data
This compound has demonstrated potent activity against various forms of the androgen receptor in preclinical studies. Its ability to degrade both full-length AR and the resistant AR-V7 variant is a significant differentiator from second-generation antiandrogens like enzalutamide.
| Compound | Target | IC50 (nM) | Efficacy in Enzalutamide-Resistant Models |
| This compound | Wild-type AR | 211.7 | Potent activity in cell and xenograft models.[3][7] |
| F876L-AR | 262.4 | Effective against this enzalutamide-resistant mutant.[1][2] | |
| W741L-AR | 215.7 | Effective against this bicalutamide-resistant mutant.[1][2] | |
| AR-V7 | Degrades AR-V7 protein.[1][2][5] | More potent than enzalutamide in AR-V7 xenografts.[3][7] | |
| Enzalutamide | Wild-type AR | - | Effective in sensitive models.[8] |
| AR-V7 | Ineffective due to lack of LBD target.[6] | Resistance is a significant clinical challenge.[6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Western Blot for Androgen Receptor Degradation
This protocol is used to quantify the reduction in AR protein levels following treatment with this compound.
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are seeded and allowed to adhere. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.[9]
-
SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[9][10]
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection.
-
Detection and Analysis: The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. Protein levels are normalized to a loading control like GAPDH or β-actin.
Real-Time Quantitative PCR (qPCR) for AR Target Gene Expression
This method assesses the functional consequence of AR inhibition and degradation by measuring the expression of AR-regulated genes such as PSA (KLK3) and FKBP5.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound or control as described for the Western blot protocol.
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the RNA template.
-
qPCR: The qPCR reaction is performed using SYBR Green or TaqMan probes with primers specific for the target genes (PSA, FKBP5) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. A decrease in the expression of PSA and FKBP5 indicates successful inhibition of AR signaling.[11]
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the effect of this compound on the proliferation and viability of prostate cancer cells.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates at an optimized density.[12]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of 3 to 6 days.[13]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the MTT to formazan, which is then solubilized, and the absorbance is measured.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound in the context of androgen receptor signaling and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound compared to enzalutamide.
Caption: Experimental workflow for the validation of this compound's mechanism of action.
Clinical Trial Update
A Phase 1/2 clinical trial (NCT05917470) was initiated to evaluate ONCT-534 (this compound) in patients with metastatic castration-resistant prostate cancer (mCRPC) resistant to androgen receptor pathway inhibitors.[14] However, in late 2024, the trial was terminated.[14] The decision was based on an interim analysis that showed a lack of clinically meaningful improvement in disease markers, including prostate-specific antigen (PSA) levels, in the enrolled patients.[14][15] Additionally, dose-limiting toxicity was observed at the highest dose level.[14]
Despite the trial's termination, some encouraging signals were noted. In the twice-daily dosing cohorts, one patient who had previously shown a PSA increase experienced a 50% reduction in PSA and a 16% reduction in target lesions after dose escalation.[14][15][16] The treatment was generally well-tolerated at lower doses.[15][16] These findings suggest that while the initial clinical results were disappointing, further investigation into optimal dosing and patient selection may be warranted.[16]
Conclusion
This compound represents a novel approach to targeting the androgen receptor in prostate cancer through its dual mechanism of antagonism and degradation. Preclinical data strongly support its potency against wild-type, mutated, and splice-variant forms of the AR, offering a potential advantage over existing therapies like enzalutamide, particularly in the context of resistance. However, the early termination of its Phase 1/2 clinical trial due to a lack of significant clinical activity at the doses tested and toxicity at the highest dose highlights the challenges of translating preclinical efficacy into clinical benefit. The mixed clinical signals suggest that while this compound's mechanism of action is promising, further research is needed to determine its potential therapeutic window and the patient populations most likely to respond. This guide provides a summary of the available independent data to aid researchers and drug development professionals in their evaluation of this compound and its place in the evolving landscape of prostate cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective degradation of AR-V7 to overcome castration resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urologytimes.com [urologytimes.com]
- 15. onclive.com [onclive.com]
- 16. curetoday.com [curetoday.com]
Safety Operating Guide
Proper Disposal Procedures for UT-34: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like UT-34 is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a potent, selective, and orally bioactive second-generation pan-androgen receptor (AR) antagonist and degrader.[1][2][3] It is utilized in research, particularly in the context of anti-prostate cancer studies. Due to its biological activity, proper disposal is crucial to prevent environmental contamination and potential biological effects. While specific institutional and local regulations must always be followed, this guide outlines the necessary steps for the safe disposal of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 2168525-92-4[1][4] |
| Molecular Formula | C15H12F4N4O2[4] |
| Molecular Weight | 356.28 g/mol [4] |
| IC50 (Wild-Type AR) | 211.7 nM[1][3] |
| Storage (Solid) | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[4] |
| Storage (Solution) | In DMSO at -80°C for 6 months; -20°C for 1 month.[1] |
| Shipping | Typically shipped at ambient temperature as a non-hazardous chemical.[4] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations, as well as institutional policies. The following steps provide a general framework for safe disposal.
Step 1: Consult the Safety Data Sheet (SDS)
Before handling or disposing of this compound, it is imperative to obtain and thoroughly review the manufacturer-provided Safety Data Sheet (SDS). The SDS contains detailed information regarding the compound's hazards, handling precautions, and specific disposal recommendations.
Step 2: Characterize the Waste
All waste materials containing this compound must be treated as potentially hazardous. This includes:
-
Pure (neat) this compound: Unused or expired solid compound.
-
Contaminated labware: Pipette tips, centrifuge tubes, vials, flasks, and any other disposable materials that have come into contact with this compound.
-
Solutions: Stock solutions, experimental media, and any liquid waste containing this compound.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other protective gear.
Step 3: Segregate and Label Waste
Proper waste segregation is critical.
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container. This container should be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the appropriate hazard warnings as indicated in the SDS.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), the solvent system (e.g., DMSO, ethanol), and an approximate concentration of the compound. Do not mix incompatible waste streams.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Step 4: Arrange for Licensed Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: Western Blot Analysis of Androgen Receptor Degradation
The following is a detailed methodology for a key experiment to assess the activity of this compound.
-
Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 6-well plates. After reaching 70-80% confluency, the medium is replaced with a medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO). Cells are incubated for 24 hours.
-
Protein Extraction: Following treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors. The cell lysate is collected and centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.
-
Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against the Androgen Receptor overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The level of Androgen Receptor protein is normalized to the loading control.
Mechanism of Action: this compound Induced Androgen Receptor Degradation
This compound functions as a Selective Androgen Receptor Degrader (SARD). It binds to the androgen receptor, leading to its degradation via the ubiquitin-proteasome pathway. This mechanism is distinct from traditional antagonists that only block the receptor's activity.
Caption: Mechanism of this compound as a Selective Androgen Receptor Degrader (SARD).
Experimental Workflow: Western Blot Analysis
The following diagram illustrates the workflow for the Western Blot protocol described above.
Caption: Workflow for Western Blot analysis of Androgen Receptor levels.
References
Essential Safety and Logistical Information for Handling UT-34
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical guidance for the handling and disposal of UT-34, a potent, selective, second-generation pan-androgen receptor (AR) antagonist and degrader. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on established safety protocols for handling potent, non-radiolabeled research compounds and similar small molecule inhibitors. A thorough risk assessment should be conducted prior to handling this compound, and all institutional and local regulations must be followed.
I. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure to this compound. The required level of PPE depends on the specific laboratory activity being performed.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front laboratory coat with tight-fitting cuffs.- Double gloves (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and an extra barrier of gloves are essential to prevent exposure.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Laboratory coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Laboratory coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the necessary level of containment.[1] |
Note: Always inspect gloves for tears or holes before use.[2]
II. Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls:
-
Ventilation: All work with solid this compound or its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower must be available in the laboratory.[2]
B. Procedural Guidance:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Cover work surfaces with absorbent, disposable bench paper.[2]
-
Weighing: When working with the powdered form, carefully weigh the required amount inside a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[2][3]
-
Solubilization: Slowly and carefully add the solvent to the solid this compound to avoid splashing.[2]
-
Spill Management:
-
Small Spills: For a small liquid spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] For solid spills, carefully sweep up the material, avoiding dust creation, and place it in a sealed container for disposal.[2]
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.[2]
-
III. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the compound.
IV. Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
